(1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Description
Properties
IUPAC Name |
(1,3-dimethylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)12(2)11-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSXGGKIFZVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657262 | |
| Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-37-8 | |
| Record name | B-(1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Convergence of Indazole Scaffolds and Boronic Acid Chemistry
An In-depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: Properties, Applications, and Experimental Protocols
In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold, frequently appearing in the structure of biologically active compounds, including potent protein kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone for the design of targeted therapeutics.[2] Parallel to the rise of such heterocyclic cores, boronic acids have established themselves as indispensable tools in synthetic chemistry.[3] Their stability, low toxicity, and, most notably, their versatile reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3][4]
This guide focuses on This compound , a specialized building block that merges the therapeutic potential of the dimethyl-indazole core with the synthetic flexibility of the boronic acid functional group. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this reagent's chemical properties, core applications, and field-proven experimental insights. We will delve not just into protocols but into the causality behind experimental choices, ensuring a robust and reproducible application of this valuable chemical intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. This compound is a solid material whose characteristics dictate its handling, storage, and reactivity.
Below is a summary of its key properties:
| Property | Value | Source(s) |
| CAS Number | 1310405-37-8 | [5] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [6] |
| Molecular Weight | 190.01 g/mol | [6] |
| Appearance | White to off-white solid | General observation |
| Purity | Typically ≥95% | [6][7] |
| Storage | Recommended 2-8°C, under inert atmosphere | [8] |
The structure, featuring a bicyclic indazole ring system with methyl groups at the N1 and C3 positions and a boronic acid at the C6 position, is central to its utility. The methyl groups serve a critical function by protecting the nitrogen atoms, thereby preventing side reactions and directing reactivity to the boronic acid group.
Synthesis and Purification: A Plausible Pathway
While multiple proprietary methods exist for the synthesis of specific boronic acids, a common and logical approach for a molecule like this compound involves the borylation of a pre-functionalized indazole core. A general, field-proven workflow is outlined below. The causality for this approach is rooted in its efficiency and the commercial availability of starting materials. The key is to install the boronic acid moiety late in the synthesis to avoid degradation under harsh conditions that might be required for the initial ring formation.
A plausible synthetic route begins with a halogenated indazole, such as 6-bromo-1,3-dimethyl-1H-indazole. This precursor can then undergo a palladium-catalyzed borylation reaction.
Illustrative Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Protocol: Miyaura Borylation
-
Inert Atmosphere: To a flame-dried flask, add 6-bromo-1,3-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq). This catalyst is chosen for its high efficiency in C-B bond formation.
-
Solvent: Add a dry, degassed solvent like dioxane or DMF.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis: Upon completion, cool the reaction. The intermediate pinacol ester can be hydrolyzed in situ or after isolation by adding an aqueous acid (e.g., HCl) to yield the final boronic acid.
-
Purification: The final product is typically purified by extraction followed by recrystallization from a suitable solvent system (e.g., water/acetonitrile). Purity should be confirmed via HPLC and NMR.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction's reliability, mild conditions, and tolerance of a vast array of functional groups have made it a cornerstone of pharmaceutical synthesis.[4][10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.
-
Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners; more hindered substrates often require bulkier, more electron-rich phosphine ligands.
-
Solvent System: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction's progress via LC-MS or TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The crude product is typically purified using flash column chromatography on silica gel.
Stability, Storage, and Handling
Chemical Stability
Boronic acids, while generally stable, are susceptible to two primary degradation pathways:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is more common with electron-rich or sterically hindered boronic acids, especially under harsh acidic or basic conditions.[11]
-
Trimerization (Boroxine Formation): In the solid state or in non-polar solvents, boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water.
The dimethyl-indazole core is generally robust under standard cross-coupling conditions.
Storage and Handling Recommendations
To ensure the integrity and reactivity of this compound, the following practices are essential:
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize oxidation and moisture exposure.[8]
-
Light: Protect from direct light by using amber glass vials.[8]
Spectroscopic Characterization
While actual spectra should be run for each batch, the expected NMR signals provide a baseline for quality control.
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons on the indazole ring (typically 3H) would appear in the aromatic region (~7.0-8.0 ppm).
-
The N-methyl (N1-CH₃) and C-methyl (C3-CH₃) protons would appear as sharp singlets in the upfield region (~3.8-4.2 ppm and ~2.5-2.8 ppm, respectively).
-
The B(OH)₂ protons would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and residual water.
-
-
¹¹B NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the aromatic carbons of the indazole ring. The carbon attached to the boron (C6) will show a characteristically broad signal due to quadrupolar relaxation.
-
Signals for the two methyl carbons.
-
Safety and Hazard Information
Based on safety data for this and structurally similar compounds, appropriate precautions must be taken.
-
Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[16]
-
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
-
If inhaled: Move the person to fresh air.[16]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
This compound stands as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, combining the privileged indazole scaffold with the robust reactivity of a boronic acid, makes it an ideal reagent for constructing novel molecular entities, particularly through the powerful Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties, adhering to proven synthetic protocols, and observing proper handling and storage procedures, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. chemscene.com [chemscene.com]
- 7. 1,3-dimethyl-1H-indazol-6-yl-6-boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid from Haloindazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its boronic acid derivatives are indispensable for creating complex molecules through cross-coupling reactions.[1][2] This document will delve into the prevalent synthetic strategies starting from haloindazoles, with a primary focus on the Miyaura borylation reaction. We will explore the mechanistic underpinnings, justify experimental choices, provide detailed protocols, and present data to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Indazole Boronic Acids in Drug Discovery
The indazole ring system is a bioisostere of indole and is a core component of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1][3] The functionalization of the indazole nucleus is, therefore, a subject of intense research in the pursuit of novel therapeutics. Boronic acids and their derivatives have emerged as transformative tools in medicinal chemistry, largely due to their stability, ease of handling, and remarkable utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4][5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process for assembling the complex molecular architectures of modern pharmaceuticals.[5]
This compound, in particular, serves as a versatile intermediate, allowing for the introduction of the dimethylated indazole moiety into a wide array of molecular scaffolds. This guide will provide the necessary technical details for its efficient synthesis from readily available haloindazole precursors.
The Starting Point: Haloindazoles as Precursors
The most common starting materials for the synthesis of indazole boronic acids are the corresponding haloindazoles, typically bromo or iodo derivatives. The choice between a bromo or iodo precursor often depends on a balance of reactivity and cost. Iodoindazoles are generally more reactive in subsequent cross-coupling reactions, but bromoindazoles are often more commercially attractive. For the purpose of this guide, we will focus on the synthesis starting from a bromoindazole.
The synthesis of the precursor, 6-bromo-1,3-dimethyl-1H-indazole, can be achieved through various established methods, often involving the cyclization of appropriately substituted phenylhydrazines or the direct halogenation of the indazole core.
The Core Transformation: Miyaura Borylation of Haloindazoles
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides into their corresponding boronic esters using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9][10] This method is favored for its mild reaction conditions and broad functional group tolerance, making it highly suitable for complex molecules.[8][9]
Mechanistic Rationale: Understanding the "Why"
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the haloindazole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical here; it must be strong enough to facilitate transmetalation but not so strong as to promote a competing Suzuki-Miyaura coupling with the newly formed boronic ester.[9] Potassium acetate (KOAc) is a commonly employed base for this reason.[9]
-
Reductive Elimination: The desired indazole boronic ester is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
// Nodes Pd0 [label="Pd(0) Catalyst"]; Haloindazole [label="6-Bromo-1,3-dimethyl\n-1H-indazole (Ar-X)"]; Pd_Intermediate [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-X)"]; B2pin2 [label="Bis(pinacolato)diboron\n(B₂pin₂)"]; Base [label="Base (e.g., KOAc)"]; Transmetalation_Complex [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-Bpin)"]; Product [label="(1,3-Dimethyl-1H-indazol-6-YL)\nboronic acid pinacol ester\n(Ar-Bpin)"]; Regen_Catalyst [label="Regenerated\nPd(0) Catalyst"];
// Edges Pd0 -> Pd_Intermediate [label=" Oxidative\n Addition"]; Haloindazole -> Pd_Intermediate; Pd_Intermediate -> Transmetalation_Complex [label=" Transmetalation"]; B2pin2 -> Transmetalation_Complex; Base -> Transmetalation_Complex; Transmetalation_Complex -> Product [label=" Reductive\n Elimination"]; Transmetalation_Complex -> Regen_Catalyst; Regen_Catalyst -> Pd0 [style=dashed];
// Styling {rank=same; Pd0; Haloindazole;} {rank=same; Pd_Intermediate;} {rank=same; Transmetalation_Complex; B2pin2; Base;} {rank=same; Product; Regen_Catalyst;} } caption: "Catalytic Cycle of the Miyaura Borylation Reaction."
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the synthesis of this compound pinacol ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-1,3-dimethyl-1H-indazole | 225.08 | 1.00 g | 4.44 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.35 g | 5.33 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.18 g | 0.22 | 0.05 |
| Potassium Acetate (KOAc) | 98.14 | 1.31 g | 13.32 | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1,3-dimethyl-1H-indazole (1.00 g, 4.44 mmol), bis(pinacolato)diboron (1.35 g, 5.33 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.18 g, 0.22 mmol), and potassium acetate (1.31 g, 13.32 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound pinacol ester as a solid.
-
Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions. A common method involves stirring the ester with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like acetone or THF.
One-Pot Borylation/Suzuki-Miyaura Coupling: A Streamlined Approach
For many applications in drug discovery, the isolated indazole boronic acid is immediately used in a subsequent Suzuki-Miyaura coupling reaction. To improve efficiency, a one-pot borylation/Suzuki-Miyaura protocol can be employed.[11] This approach eliminates the need for isolation and purification of the boronic ester intermediate, saving time and resources.[11]
// Nodes Start [label="Start:\n6-Bromo-1,3-dimethyl-1H-indazole\n+ B₂pin₂ + Catalyst + Base"]; Borylation [label="Step 1: Miyaura Borylation\n(Formation of Boronic Ester in situ)"]; Addition [label="Step 2: Add Aryl Halide (Ar'-X)\n+ Additional Base + Catalyst"]; Suzuki [label="Step 3: Suzuki-Miyaura Coupling"]; Product [label="Final Product:\n6-Aryl-1,3-dimethyl-1H-indazole"];
// Edges Start -> Borylation; Borylation -> Addition; Addition -> Suzuki; Suzuki -> Product; } caption: "Workflow for a One-Pot Borylation/Suzuki Coupling."
In this procedure, after the initial borylation reaction is complete, the second aryl halide, additional base (often a stronger one like potassium carbonate or cesium carbonate), and a suitable palladium catalyst are added directly to the reaction mixture. The reaction is then heated to effect the Suzuki-Miyaura coupling.
Conclusion: A Versatile Pathway to a Key Intermediate
The synthesis of this compound from its corresponding haloindazole via the Miyaura borylation is a robust and highly adaptable method. Its operational simplicity, mild conditions, and tolerance of various functional groups make it an invaluable tool for medicinal chemists. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can efficiently access this key building block, thereby accelerating the discovery and development of novel indazole-based therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid has emerged as a pivotal structural motif in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique combination of a substituted indazole core and a versatile boronic acid functional group makes it an invaluable building block for the synthesis of complex molecular architectures, most notably kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its critical application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Core Compound Profile
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 1310405-37-8 | [1] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Synonyms | This compound | [2] |
Synthesis and Mechanism
A key precursor for this synthesis is 2,3-dimethyl-6-nitro-2H-indazole, the synthesis of which has been described.[3] The nitro group can be reduced to an amine, which can then be converted to a halide via a Sandmeyer reaction. The subsequent conversion to the boronic acid would likely proceed through a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.
Proposed Synthetic Pathway
Caption: A proposed synthetic route to this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of a vast array of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[6]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Generalized Suzuki-Miyaura Reaction Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 1,3-dimethyl-1H-indazole core of the title compound can be strategically functionalized at the 6-position via Suzuki-Miyaura coupling to generate libraries of potential kinase inhibitors for screening and lead optimization.[9] For instance, coupling with various substituted aryl and heteroaryl halides can modulate the compound's binding affinity and selectivity for the target kinase.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is limited, general characteristics of boronic acids can be inferred. They are typically white to off-white solids with limited solubility in water, which can be enhanced by the addition of polyols.[10] Spectroscopic data for related indazole compounds can provide an indication of the expected NMR shifts. For example, in the 1H NMR spectrum of 2,3-dimethyl-6-nitro-2H-indazole in DMSO-d6, the methyl protons appear as singlets at approximately 2.67 ppm and 4.14 ppm.[3] The aromatic protons would be expected in the range of 7-8.5 ppm.
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[11] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic importance in the construction of kinase inhibitors through the robust and efficient Suzuki-Miyaura cross-coupling reaction underscores its significance in modern drug discovery and development. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key intermediate in their pursuit of innovative therapeutics.
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1260366-15-1|(1,3-Dimethyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Solubility and Stability of (1,3-Dimethyl-1-H-indazol-6-YL)boronic acid
Abstract
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the synthesis of complex molecules for targeted therapies.[1] As with any drug candidate or intermediate, a thorough understanding of its physicochemical properties is paramount for successful development. This guide provides an in-depth analysis of the critical attributes of solubility and stability for this compound. We will explore robust, field-proven methodologies for quantifying aqueous solubility, delve into the inherent stability challenges common to boronic acids, and present detailed protocols for comprehensive stability assessment under stress conditions, aligned with industry best practices and regulatory expectations.
Introduction: The "Developability" Challenge
In modern drug discovery, the mantra is "fail early, fail cheap." A lead compound's ultimate success hinges not only on its pharmacological potency but also on its "developability"—a composite of physicochemical and biopharmaceutical properties that determine if it can be manufactured, formulated, and delivered effectively to its biological target. Among the most critical of these properties are aqueous solubility and chemical stability.
Low aqueous solubility can severely limit oral bioavailability, hinder the preparation of intravenous formulations, and generate unreliable data in biological assays.[2] Chemical instability, on the other hand, can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.[3]
This guide is designed for researchers, chemists, and drug development professionals. It offers a practical framework for evaluating this compound, ensuring that data generated is robust, reproducible, and relevant for advancing a project from discovery to development.
Core Physicochemical Properties
A foundational understanding of the molecule is the first step. While data for this specific compound is limited, we can infer properties from its structure and related analogues.
| Property | Value | Source / Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1310405-37-8 | [4] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [5] |
| Molecular Weight | 190.01 g/mol | [5] |
| Appearance | White to off-white solid (typical for boronic acids) | Inferred |
| pKa | ~9 (estimated for aryl boronic acids) | [6] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [7] |
Scientist's Note: The estimated pKa is crucial. At physiological pH (~7.4), the boronic acid will exist predominantly in its neutral, trigonal form. However, in more basic environments, it can convert to the anionic, tetrahedral boronate form, which can have different solubility and stability characteristics.[8] The recommended storage conditions highlight a key challenge with boronic acids: sensitivity to air and moisture.[7]
Solubility Profiling: Kinetic vs. Thermodynamic Assessment
Aqueous solubility is not a single value but a concept that must be assessed using methods appropriate for the stage of research.[2] Early in discovery, speed and low compound consumption are key (kinetic solubility), while later, for formulation development, accuracy and a true equilibrium value are essential (thermodynamic solubility).[9]
Kinetic Solubility for High-Throughput Screening
Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[9] It's a rapid, resource-efficient method ideal for ranking early-stage compounds.[10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is ≤1%.
-
Incubation & Shaking: Incubate the plate at 25°C for 2 hours with gentle shaking to allow for precipitation.[11]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO blank.
Expert Rationale: The 1% final DMSO concentration is a critical compromise. While DMSO is necessary to create the initial stock, higher concentrations can artificially solubilize the compound, leading to an overestimation of its true aqueous solubility. The 2-hour incubation is a standard timeframe for this non-equilibrium measurement.[11]
Caption: Workflow for a turbidimetric kinetic solubility assay.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12] This method involves equilibrating the solid compound (not a DMSO stock) in the aqueous buffer over an extended period.[9] It is more time and compound-intensive but provides the definitive value needed for late-stage development and formulation.
-
Compound Addition: Add an excess of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 4.5, 7.4).
-
Self-Validation Check: A visual excess of solid material must remain at the end of the experiment to ensure a saturated solution was achieved.
-
-
Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.
Expert Rationale: The shake-flask method is considered the "gold standard" because it measures the solubility of the most stable solid-state form of the compound at equilibrium.[10][12] Running the experiment at multiple pH values is crucial for ionizable compounds, as solubility can change dramatically around the pKa. Quantification by HPLC is preferred over direct UV spectrophotometry as it separates the parent compound from any potential impurities or degradants that might also absorb UV light.
Stability Analysis: Navigating the Liabilities of Boronic Acids
Boronic acids are versatile synthetic intermediates, but they possess inherent stability challenges that must be proactively addressed.[1][8]
Key Instability Pathways
-
Oxidative Degradation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species (ROS), such as hydrogen peroxide. This can lead to oxidative deboronation, cleaving the C-B bond to form the corresponding alcohol (1,3-Dimethyl-1H-indazol-6-ol) and boric acid.[13][14] This is often the primary degradation pathway.[13][14]
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH and the electronic properties of the aromatic ring.[15]
-
Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can dehydrate and cyclize to form a six-membered ring called a boroxine. This process is reversible upon addition of water but can complicate analysis and affect dissolution rates.[6][16]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[17] These studies involve subjecting the compound to harsh conditions that exceed those expected during storage. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[18][19][20]
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following parallel conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C in a neutral solution for 7 days.
-
Photostability: Expose solution (and solid sample) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]
-
-
Time Points: Sample at appropriate intervals (e.g., 0, 4, 8, 24 hours for rapid degradation; longer for thermal).
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradants.
-
Mass Balance: Aim for a target degradation of 5-20%. This provides sufficient degradant for characterization without destroying the entire sample. The total amount of drug detected (parent + degradants) should ideally be close to 100% of the initial amount to ensure all major degradants are accounted for.
Caption: Workflow for a forced degradation study.
Handling and Formulation Strategies
Based on the expected properties of a boronic acid, the following strategies should be considered:
-
pH Control: Maintaining a slightly acidic pH (e.g., 4-6) can often minimize base-catalyzed hydrolysis.
-
Antioxidants: For formulations, the inclusion of antioxidants like ascorbic acid or EDTA may be necessary to prevent oxidative degradation, although their effect should be confirmed as they can sometimes accelerate degradation.[14]
-
Protection from Light: If the compound shows photolytic instability, it must be handled in amber vials and protected from light during storage and manufacturing.
-
Inert Atmosphere: Handling the solid under an inert atmosphere (nitrogen or argon) and storing it in a desiccator will minimize boroxine formation and oxidative degradation.[7]
-
Excipient Compatibility: The use of polyols like mannitol in a formulation can increase the solubility of boronic acids by forming more soluble boronate esters.[21]
Conclusion
A proactive and systematic evaluation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a critical component of risk mitigation in the drug development process. By employing the kinetic and thermodynamic solubility protocols outlined herein, researchers can generate a clear picture of the compound's dissolution behavior. Furthermore, by understanding the inherent instability pathways of boronic acids and executing robust forced degradation studies, a comprehensive stability profile can be established. This knowledge enables informed decisions, guides the development of stability-indicating analytical methods, and lays the scientific groundwork for successful formulation and, ultimately, clinical translation.
References
- 1. nbinno.com [nbinno.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. chemscene.com [chemscene.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. enamine.net [enamine.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pnas.org [pnas.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. DSpace [kuscholarworks.ku.edu]
A Technical Guide to the Synthesis of Substituted Indazole Boronic Acids for Drug Discovery
Abstract
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this privileged scaffold is paramount for lead optimization and the development of novel drug candidates. Among the various synthetic handles, the boronic acid moiety stands out for its versatility in cross-coupling reactions, enabling the facile introduction of diverse substituents. This in-depth guide provides a comprehensive overview of the key synthetic strategies for preparing substituted indazole boronic acids, offering field-proven insights into experimental design, reaction optimization, and mechanistic considerations. Tailored for researchers, scientists, and drug development professionals, this document aims to be a practical resource for navigating the synthesis of these valuable building blocks.
Introduction: The Strategic Importance of Indazole Boronic Acids
The indazole core is a bioisostere of purine and is present in a wide array of biologically active molecules, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic introduction of substituents onto the indazole ring system is a critical step in modulating the pharmacological profile of a drug candidate. Boronic acids and their corresponding esters have emerged as indispensable tools in this endeavor due to their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[5]
This guide will delve into the primary synthetic methodologies for accessing substituted indazole boronic acids, with a focus on practical application and the underlying chemical principles that govern these transformations.
Synthetic Strategies for Indazole Boronic Acids
The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed, halogenated indazole scaffold and the direct C-H borylation of an indazole ring. Each strategy presents its own set of advantages and challenges, and the optimal choice often depends on the desired substitution pattern and the availability of starting materials.
Borylation of Halogenated Indazoles: The Workhorse Approach
The most established and widely utilized method for synthesizing indazole boronic acids involves the conversion of a haloindazole, typically a bromo- or iodoindazole, into the corresponding boronic acid or boronate ester. This is most commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a boron source.[3]
This classic organometallic approach offers a straightforward route to indazole boronic acids.[6] The process begins with the deprotonation of the indazole N-H (if unprotected) followed by a lithium-halogen exchange at low temperature, generating a lithiated indazole intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[3]
Experimental Protocol: Synthesis of 1H-Indazole-5-boronic Acid
-
Dissolution and Deprotonation: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting suspension at -78 °C for 1 hour.
-
Lithium-Halogen Exchange and Borylation: To the cold suspension, add triisopropyl borate (1.5 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 1H-indazole-5-boronic acid.
Causality and Mechanistic Insights: The use of two equivalents of n-butyllithium is crucial when starting with an N-unprotected indazole. The first equivalent acts as a base to deprotonate the acidic N-H proton, while the second equivalent facilitates the lithium-halogen exchange. Performing the reaction at low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.
Caption: Lithiation-borylation of 5-bromo-1H-indazole.
An increasingly popular alternative to the traditional lithiation route is the palladium-catalyzed Miyaura borylation.[3] This method involves the cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable ligand.[7] This approach often exhibits greater functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.
Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-6-boronic acid pinacol ester
-
Reaction Setup: To a microwave vial, add 6-bromo-1-(tert-butoxycarbonyl)-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (0.1 M) to the vial. Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronate ester.
Causality and Mechanistic Insights: The choice of the N-protecting group is critical for successful Miyaura borylation. The tert-butoxycarbonyl (Boc) group is commonly employed as it enhances the stability of the indazole ring and can be readily removed under acidic conditions.[8] The dppf ligand is often effective in promoting the catalytic cycle, which involves oxidative addition of the haloindazole to the Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to furnish the desired product and regenerate the active catalyst.
Caption: Catalytic cycle for Miyaura borylation.
Table 1: Comparison of Borylation Methods for Haloindazoles
| Feature | Lithium-Halogen Exchange | Miyaura Borylation |
| Temperature | Cryogenic (-78 °C) | Elevated (80-120 °C) |
| Reagents | Organolithiums (e.g., n-BuLi) | Palladium catalysts, diboron reagents |
| Functional Group Tolerance | Limited | Generally good |
| Scalability | Can be challenging | More amenable to scale-up |
| Product | Boronic acid (after hydrolysis) | Boronate ester |
Direct C-H Borylation: An Atom-Economical Approach
In recent years, direct C-H activation and borylation have emerged as a powerful and atom-economical strategy for the synthesis of aryl boronic acids. This approach avoids the pre-functionalization of the starting material with a halogen, thereby reducing the number of synthetic steps. Iridium-catalyzed C-H borylation has become the method of choice for the direct borylation of a wide range of aromatic and heteroaromatic compounds, including indazoles.[9][10][11]
The regioselectivity of direct C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond.[11] For the indazole scaffold, this can provide access to substitution patterns that are complementary to those obtained from halogenated precursors.[10][12]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1-Methyl-1H-indazole
-
Reaction Setup: In a glovebox, combine 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and [Ir(cod)OMe]2 (1.5 mol %) in a reaction vessel.[10]
-
Ligand and Solvent Addition: Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) and anhydrous cyclohexane (0.2 M).[10]
-
Reaction: Seal the vessel and heat the mixture at 80 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole boronate esters as a mixture of regioisomers.
Causality and Mechanistic Insights: The iridium catalyst, in conjunction with a bipyridine ligand, is believed to form a catalytically active iridium(III) species that facilitates the cleavage of a C-H bond and the subsequent formation of a C-B bond.[11] The regioselectivity can be influenced by the choice of the N-protecting group and the reaction conditions. For N-protected indazoles, borylation often occurs selectively at the C-3 position.[9][10]
Caption: General workflow for C-H borylation.
Characterization of Indazole Boronic Acids
The successful synthesis of an indazole boronic acid must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product. The disappearance of the signal corresponding to the C-H or C-X proton and the appearance of a new signal in the aromatic region are indicative of successful borylation. 11B NMR is also highly informative, with boronic acids and boronate esters giving characteristic chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final product.
Conclusion and Future Outlook
The synthesis of substituted indazole boronic acids is a dynamic field that continues to evolve. While traditional methods based on halogenated indazoles remain robust and reliable, the advent of direct C-H borylation offers exciting opportunities for more efficient and sustainable synthetic routes. The choice of synthetic strategy will ultimately be guided by the specific target molecule, the desired substitution pattern, and the available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more selective, efficient, and versatile methods for the preparation of these crucial building blocks, further empowering the field of drug discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
- 9. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Expanding Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold
The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is attributed to its versatile chemical nature, allowing for a diverse range of substitutions that can modulate its biological activity.[2][3] Among the numerous derivatives, dimethyl-indazoles have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the potential biological activities of dimethyl-indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further research and development in this exciting field.
I. Anticancer Activities of Dimethyl-Indazole Derivatives
Substituted indazoles have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4][5] Dimethyl-indazole derivatives, in particular, have been the subject of intensive research, revealing their potential to target key signaling pathways implicated in tumorigenesis.
A. Mechanistic Insights: Targeting Key Signaling Pathways
A critical aspect of drug discovery is understanding the mechanism of action. Dimethyl-indazole derivatives have been shown to modulate several key signaling pathways involved in cancer progression.
-
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[7][8] Certain novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors, aiming to reactivate the anticancer immune response.[6]
-
Causality in Experimental Design: The rationale for targeting IDO1 stems from the understanding that reversing tumor-induced immunosuppression is a powerful strategy in cancer therapy. By inhibiting IDO1, these dimethyl-indazole derivatives aim to restore T-cell function and enhance the body's natural ability to fight cancer.
-
-
Modulation of the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is a common feature in many cancers.[3] Specific dimethyl-indazole derivatives have been shown to selectively activate ERK in the MAPK pathway in cancer cells, leading to apoptosis.[6]
-
Expertise in Interpretation: While activation of the ERK pathway is often associated with cell proliferation, its sustained and selective activation can also trigger apoptotic cell death, a phenomenon known as "excitotoxicity." This highlights the nuanced and context-dependent role of this signaling pathway and the importance of detailed mechanistic studies.
-
B. Quantitative Assessment of Anticancer Activity
The anticancer potential of dimethyl-indazole derivatives is quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-dimethyl-6-amino indazole derivatives | FaDu (Hypopharyngeal carcinoma) | Varies by derivative | [6] |
| 1,3-dimethyl-6-amino indazole derivatives | YD-15 (Squamous cell carcinoma) | Varies by derivative | [6] |
| 1,3-dimethyl-6-amino indazole derivatives | MCF7 (Breast cancer) | Varies by derivative | [6] |
| Substituted indazole derivatives | A549 (Lung carcinoma) | 0.23–1.15 | [4] |
| Substituted indazole derivatives | 4T1 (Breast cancer) | 0.23–1.15 | [9] |
C. Experimental Protocols for Anticancer Evaluation
A rigorous and standardized experimental approach is crucial for the reliable evaluation of the anticancer properties of dimethyl-indazole derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., FaDu, MCF7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole derivatives for 72 hours.[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
-
This assay is used to study directional cell migration in vitro.[12]
-
Step-by-Step Methodology:
-
Create a Monolayer: Grow cells to a confluent monolayer in a culture plate.[13]
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[4]
-
Imaging (T=0): Capture the first image of the scratch.[4]
-
Treatment: Add the experimental medium containing the dimethyl-indazole derivative.
-
Time-Lapse Imaging: Capture images at regular intervals (e.g., every 6-12 hours) to monitor the closure of the wound.[4]
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.[14]
-
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.[6]
-
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).[9]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[17]
-
D. Visualizing Anticancer Mechanisms
Caption: Anticancer mechanisms of dimethyl-indazole derivatives.
II. Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer.[18] Indazole derivatives have demonstrated significant anti-inflammatory activity.[2][19]
A. Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit key enzymes and signaling molecules in the inflammatory cascade.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2][20] Indazole derivatives have been shown to inhibit COX-2 activity.[19][21]
-
Self-Validating System: The evaluation of COX-2 inhibition is often performed in parallel with COX-1 inhibition assays to determine the selectivity of the compound. A high COX-2 selectivity is desirable as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]
-
-
Inhibition of Pro-inflammatory Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response.[19] Indazole and its derivatives have been shown to inhibit the production of these cytokines in a concentration-dependent manner.[22]
-
Free Radical Scavenging: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to detoxify them, is closely linked to inflammation.[19] Indazole derivatives have demonstrated free radical scavenging activity.[22]
B. Experimental Protocol for In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme.[23]
-
Inhibitor Preparation: Dissolve the dimethyl-indazole derivatives and a reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.[24]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compounds at various concentrations.[23]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the reaction.[23]
-
Incubation: Incubate the plate to allow for the conversion of arachidonic acid to prostaglandins.[25]
-
Reaction Termination: Stop the reaction with an appropriate stop solution.[25]
-
Detection: Measure the amount of prostaglandin produced using a fluorometric or colorimetric method.[24]
-
C. Visualizing the Anti-inflammatory Pathway
Caption: Anti-inflammatory action of dimethyl-indazole derivatives.
III. Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[14] Indazole derivatives have shown promise as a new class of antimicrobial compounds.[5][14]
A. Spectrum of Activity
Dimethyl-indazole derivatives have been evaluated against a range of microorganisms.
-
Antibacterial Activity: Activity has been demonstrated against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][26]
-
Antifungal Activity: Some derivatives have shown inhibitory activity against fungal strains like Candida albicans.[26][27]
B. Quantitative Assessment of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Varies by derivative | [27] |
| N-methyl-3-aryl indazoles | Bacillus megaterium | 100 (for compound 5j) | [27] |
| N-methyl-3-aryl indazoles | Candida albicans | Varies by derivative | [27] |
| 3-methyl-1H-indazole derivatives | Bacillus subtilis | Varies by derivative | [5] |
| 3-methyl-1H-indazole derivatives | Escherichia coli | Varies by derivative | [5] |
| Indazole derivatives | Staphylococcus aureus | 64 - 128 | [28] |
| Indazole derivatives | Enterococcus faecalis | ~128 | [28] |
C. Experimental Protocol for Broth Microdilution Assay
This is a widely used method for determining the MIC of an antimicrobial agent.[29][30]
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[19]
-
Serial Dilution: Perform a two-fold serial dilution of the dimethyl-indazole derivative in a 96-well microtiter plate containing broth medium.[19]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[31]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[29]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[29]
-
D. Visualizing the Antimicrobial Workflow
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
IV. Conclusion and Future Directions
Dimethyl-indazole derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models for cancer, inflammation, and microbial infections underscores their therapeutic potential. The ability to systematically modify the indazole core allows for the fine-tuning of their pharmacological properties, paving the way for the development of highly potent and selective drug candidates.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the precise structural requirements for optimal activity and selectivity for each biological target.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical success.
-
Combination Therapies: To explore the synergistic potential of dimethyl-indazole derivatives with existing therapeutic agents.
The continued exploration of this chemical space holds great promise for the development of novel and effective treatments for a wide range of human diseases.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 28. mdpi.com [mdpi.com]
- 29. Broth microdilution - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. rr-asia.woah.org [rr-asia.woah.org]
Commercial availability and suppliers of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
An In-depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: Commercial Availability, Quality Assessment, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural motif is of significant interest in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of its commercial availability, key suppliers, and critical parameters for quality assessment. Furthermore, it delves into the practical aspects of its application, offering insights into reaction optimization and safe handling, thereby serving as an essential resource for researchers in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1] The incorporation of a boronic acid moiety at the 6-position of the 1,3-dimethyl-1H-indazole core creates a versatile synthetic intermediate. This compound allows for the facile introduction of the dimethyl-indazole group into a wide array of molecular frameworks through robust and high-yielding cross-coupling reactions. This capability is paramount in the synthesis of complex organic molecules, particularly in the hit-to-lead and lead optimization phases of drug discovery.
Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[2] The specific substitution pattern of two methyl groups on the indazole ring can significantly influence the physicochemical and pharmacological properties of the final compound, including its metabolic stability, solubility, and target-binding affinity. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated as potential anticancer agents.[3] Therefore, having reliable access to high-quality this compound is a critical starting point for many research and development projects.
Commercial Availability and Supplier Landscape
A number of chemical suppliers offer this compound, though availability, purity, and catalog information can vary. Researchers should consider factors such as lead time, cost, available analytical data, and the supplier's quality control processes when sourcing this reagent. The compound is typically identified by its CAS Number: 1310405-37-8.[4][5]
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number/CAS | Purity | Molecular Formula | Molecular Weight |
| AbacipharmTech | BD1718823 | 98% | C9H11BN2O2 | 190.01 |
| Amerigo Scientific | 1310405-37-8 | 98% | C9H11BN2O2 | 190.01 |
| Astatech | 37838 | min 97% | C9H11BN2O2 | 190.01[5] |
| Sobekbio Biosciences | AG000VFN | Not specified | Not specified | Not specified[6] |
Note: This table is illustrative and based on publicly available data. Researchers should always verify current product specifications, pricing, and availability directly with the suppliers.
Quality Assessment and Lot-to-Lot Consistency: A Critical Evaluation
The purity and integrity of this compound are crucial for the success and reproducibility of subsequent synthetic steps. Impurities can lead to side reactions, lower yields, and complicate the purification of the desired product. Therefore, a thorough quality assessment of the starting material is imperative.
Key Analytical Techniques for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the primary method for confirming the identity and purity of the compound. The presence of unexpected signals can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and quantifying impurities. It is particularly useful for identifying by-products from the synthesis or degradation products.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities.
-
Water Content (Karl Fischer Titration): Boronic acids are susceptible to dehydration to form boroxines (anhydrides). Knowing the water content is important for accurate stoichiometry in reactions.
-
Certificate of Analysis (CoA): Reputable suppliers will provide a CoA detailing the results of their quality control testing for a specific lot, including purity assessment by methods like HPLC or NMR.[7]
Diagram 1: Quality Control Workflow for Boronic Acids
Caption: A typical workflow for the quality control of incoming boronic acid reagents.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2] The following is a generalized, yet robust, protocol for the coupling of this compound with an aryl halide. This reaction is central to synthesizing various indazole derivatives for biological evaluation.[8]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by a suitable method, such as flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, LC-MS, and other relevant analytical techniques to confirm its identity and purity.
Safe Handling and Storage
While boronic acids are generally considered to have low toxicity, proper safety protocols are essential.[2] Safety Data Sheets (SDS) provide specific hazard information. For related boronic acids, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Some boronic acids are sensitive to air and moisture and may require storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the development of novel anticancer agents. A thorough understanding of its commercial availability, coupled with stringent quality control, is fundamental to achieving reliable and reproducible results in research and development. The experimental guidelines provided herein offer a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery pipeline cannot be overstated.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Boronic acid, B-(1,3-dimethyl-1H-indazol-6-yl)- [mail.sobekbio.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,5-Dimethyl-1H-indazole-6-boronic acid | 1310383-98-2 [sigmaaldrich.com]
Safety data sheet and handling precautions for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
An In-depth Technical Guide to the Safe Handling of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1310405-37-8). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from available safety data sheets and general principles of laboratory safety to ensure a thorough understanding of the risks and the necessary precautions.
Introduction to this compound
This compound is a specialized chemical compound, likely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Boronic acids are a class of compounds recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful tool in carbon-carbon bond formation. The specific structure of this molecule, featuring a dimethyl-indazole core, suggests its potential role in creating complex molecules with specific biological activities.
Given its intended application in research and development, a thorough understanding of its safety profile is paramount for all personnel who will be handling it.
Hazard Identification and GHS Classification
While a specific, detailed GHS classification for this compound is not universally available in all databases, the safety data sheet for this compound indicates that it should be handled with care.[3] Drawing from data for analogous boronic acid compounds, we can anticipate a similar hazard profile. Generally, boronic acids are classified with the following hazards:
-
Skin Irritation : May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
It is crucial to handle this compound under the assumption that it possesses these hazards until more comprehensive toxicological data becomes available.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 1310405-37-8 | [1][3] |
| Molecular Formula | C9H11BN2O2 | [3] |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | Not explicitly stated, but typically a solid | |
| Purity | ≥98% | [2] |
The stability and reactivity of boronic acids are also important considerations. They are generally stable under normal conditions but may be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following protocols are based on best practices for handling powdered chemical reagents with potential irritant properties.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Chemical Fume Hood : All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles.[6]
-
Ventilation : Ensure adequate general laboratory ventilation to maintain a safe air environment.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against eye contact.[7]
-
Hand Protection : Wear impervious gloves, such as nitrile gloves, and inspect them for any tears or punctures before use. It is crucial to use proper glove removal technique to avoid skin contact.[6]
-
Body Protection : A lab coat should be worn to protect street clothing and skin from accidental spills.
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A typical workflow for the safe handling of powdered chemical reagents.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical. The following guidelines are based on the recommendations for similar boronic acid compounds.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[3][4]
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5][7]
The following decision tree outlines the appropriate first-aid response to an exposure event.
Caption: A decision tree for first-aid measures following an exposure event.
Accidental Release Measures
In the case of a spill, it is important to follow established procedures to mitigate the hazard.
-
Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust.[4]
-
Environmental Precautions : Prevent the product from entering drains or waterways.[6]
-
Containment and Cleanup : For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and transfer it to a container for disposal.[6]
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is often refrigerated (2-8 °C) and under an inert atmosphere like nitrogen, as some boronic acids can be air-sensitive.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Toxicological and Ecological Information
To date, comprehensive toxicological and ecological studies for this compound have not been thoroughly investigated. The absence of data necessitates a cautious approach, treating the compound as potentially harmful. It is not known to be a carcinogen.
Conclusion
This compound is a valuable compound in the field of drug discovery and development. However, its potential hazards require a diligent and informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers and scientists can work with this compound safely and effectively, minimizing risks to themselves and the environment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling any chemical.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1,3-dimethyl-1H-indazol-6-yl-6-boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid
Introduction: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery
The indazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological treatments.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after component in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[1]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid with various aryl and heteroaryl halides. As a Senior Application Scientist, the goal is to present a robust, field-proven protocol grounded in mechanistic understanding, empowering researchers in drug development to confidently employ this critical transformation. The N,N-dimethylation of the indazole ring circumvents challenges often associated with unprotected N-H acidic protons in nitrogen-rich heterocycles, which can inhibit catalyst activity.[2]
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol development and troubleshooting. The reaction proceeds through a sequence of three key steps involving a palladium catalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (R²) to the palladium center. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[3]
-
Reductive Elimination: The newly formed di-organic palladium(II) complex undergoes reductive elimination, forging the new C-C bond in the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Experimental Protocol: A Robust Starting Point for Coupling this compound
This protocol is designed as a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Reagents and Materials
| Reagent | Role | Typical Purity | Notes |
| This compound | Nucleophilic Partner | >95% | Stability can be an issue; store under inert atmosphere and desiccated. |
| Aryl/Heteroaryl Halide | Electrophilic Partner | >97% | Purity is critical to avoid catalyst poisoning. |
| Pd(dppf)Cl₂ • CH₂Cl₂ | Catalyst Precursor | >98% | A versatile and robust catalyst for a wide range of substrates.[1] |
| K₂CO₃ (Potassium Carbonate) | Base | Anhydrous, >99% | A moderately strong base, effective in many Suzuki couplings.[1] |
| 1,4-Dioxane | Solvent | Anhydrous, <50 ppm H₂O | A common solvent for Suzuki-Miyaura reactions. |
| Deionized Water | Co-solvent | High Purity | Often beneficial for dissolving the base and facilitating the reaction. |
| Argon or Nitrogen | Inert Gas | High Purity | Essential for preventing oxidation of the palladium catalyst. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl or heteroaryl halide (1.0 equivalent).
-
Add potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ • CH₂Cl₂ (0.02 - 0.05 equivalents, 2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) species.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction). The solvents should be degassed prior to use by sparging with argon or nitrogen for 15-20 minutes.
-
-
Reaction:
-
Immerse the reaction flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[3]
-
Visualization of the Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst. Ensure rigorous exclusion of oxygen during setup. |
| 2. Poor Quality Reagents | Use high-purity, anhydrous reagents. Boronic acids can degrade over time. | |
| 3. Insufficient Base Strength/Solubility | Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is sufficiently soluble in the reaction mixture. | |
| 4. Low Reaction Temperature | Increase the temperature, especially for less reactive halides (e.g., chlorides). | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| 2. Pd(II) Pre-catalyst Issues | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. | |
| Protodeboronation | 1. Excess Water or Protic Solvents | Use anhydrous solvents and dry reagents. Minimize the amount of water if possible. |
| 2. Prolonged Reaction Time/High Temp | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Purification | 1. Residual Palladium | Filter the crude product through a pad of Celite or use a palladium scavenger. |
| 2. Boronic Acid-Related Impurities | Optimize the stoichiometry to use a smaller excess of the boronic acid (e.g., 1.1 equivalents). |
Conclusion
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, and its application to novel building blocks like this compound is crucial for advancing drug discovery programs. The protocol detailed herein provides a reliable and mechanistically informed starting point for researchers. By understanding the key parameters and potential pitfalls, scientists can effectively troubleshoot and optimize this powerful reaction to synthesize a diverse array of valuable indazole-containing compounds.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
The Strategic Application of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Significance of the Indazole Moiety in Modern Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[2][3] Notably, complex indazole-containing molecules like Niraparib, a PARP inhibitor for cancer treatment, underscore the importance of robust synthetic methods for functionalizing this heterocycle.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering a direct path to elaborate the indazole core.[2][6]
This guide provides an in-depth technical overview and practical protocols for the use of a key building block, (1,3-Dimethyl-1H-indazol-6-YL)boronic acid , in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, explain the rationale behind protocol design, and offer troubleshooting insights to empower researchers in drug discovery and process development.
Understanding the Reagent: this compound
The subject of our focus, this compound, offers distinct advantages. The methylation at the N-1 and C-3 positions serves a dual purpose: it blocks potential sites of undesired side reactions and can enhance the solubility and electronic properties of the molecule. Unlike NH-free indazoles, which can act as ligands and inhibit the palladium catalyst, the N-methylated derivative mitigates this "azole problem," often leading to more efficient and reproducible couplings.[7]
However, like many heteroaryl boronic acids, indazolylboronic acids can be susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[8] The choice of reaction conditions—particularly the base, solvent, and temperature—is therefore critical to favor the desired cross-coupling pathway over this decomposition route.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this cycle is paramount for rational optimization of reaction conditions.[9][10]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[9]
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is crucial; it must be strong enough to facilitate this step but not so harsh as to promote significant protodeboronation.[10]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.[9]
Application Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a representative procedure for the coupling of this compound with a range of aryl bromides. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Experimental Workflow:
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Protocol:
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[2]
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling, especially with heteroaryl boronic acids, hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos, SPhos) | Pd(dppf)Cl₂ is a robust and versatile catalyst for many heteroaryl couplings.[2][11] Buchwald ligands like XPhos and SPhos are often superior for challenging substrates, including N-heterocycles, as they promote rapid oxidative addition and prevent catalyst deactivation.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base's role is to activate the boronic acid to the boronate. K₂CO₃ is a good starting point.[2] For less reactive substrates or to mitigate protodeboronation, a stronger base like K₃PO₄ may be beneficial.[7] Cs₂CO₃ is also effective but more expensive. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O is widely used and effective.[2] The water ratio can be adjusted; higher water content can sometimes accelerate the reaction but may also increase the risk of protodeboronation.[8] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and protodeboronation.[8] For thermally sensitive substrates, lower temperatures (e.g., 60 °C) with a more active catalyst system (e.g., a Buchwald precatalyst) should be explored.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Catalyst inhibition by substrate. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., K₃PO₄).3. Screen different ligands (e.g., XPhos, SPhos) which are less prone to inhibition.[7] |
| Significant Protodeboronation | 1. Presence of excess water or protic impurities.2. Reaction temperature is too high or time is too long.3. Base is too harsh. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Lower the reaction temperature and monitor carefully to stop upon completion.3. Use a milder base or consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupling Byproducts | 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst-mediated homocoupling of the boronic acid. | 1. Rigorously degas all solvents and maintain an inert atmosphere.2. Use a slight excess of the boronic acid (1.1-1.2 eq) relative to the aryl halide. |
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex molecules in pharmaceutical and materials science. Its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is readily achievable through the careful selection of catalysts, bases, and solvents. By understanding the underlying mechanistic principles and potential pitfalls such as protodeboronation, researchers can effectively leverage this versatile reagent to construct novel indazole-containing compounds with high efficiency and predictability. The protocols and insights provided herein serve as a robust starting point for synthetic endeavors, enabling the rapid development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a core structural motif frequently found in potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, comprising fused benzene and pyrazole rings, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various protein kinases. This structural versatility has been successfully leveraged in several FDA-approved anticancer drugs, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), underscoring the therapeutic significance of this heterocyclic system.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid (CAS 1310405-37-8), a key building block for the synthesis of next-generation kinase inhibitors. We will delve into its application in constructing inhibitors targeting critical oncogenic kinases such as AXL, VEGFR, and c-Met, supported by detailed synthetic protocols and methodologies for biological evaluation.
The dimethylation at the N1 and C3 positions of the indazole core can be a crucial design element, influencing solubility, metabolic stability, and the precise orientation of the scaffold within the kinase hinge region, thereby enhancing potency and selectivity. The boronic acid moiety at the C6 position serves as a versatile chemical handle for the facile introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables extensive structure-activity relationship (SAR) exploration to optimize inhibitor performance.
Targeting Critical Oncogenic Pathways
Inhibitors derived from the (1,3-Dimethyl-1H-indazol-6-YL) scaffold are particularly relevant for targeting receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.
-
AXL Receptor Tyrosine Kinase: AXL, a member of the TAM (Tyro3, AXL, Mer) family, is a key driver of cancer progression, metastasis, and the development of therapeutic resistance.[3][4] Its overexpression is linked to poor prognosis in numerous cancers. Small molecule inhibitors that block the AXL ATP-binding site are a promising strategy to overcome drug resistance.[3][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibiting VEGFR-2 signaling is a clinically validated anti-cancer strategy.[6][8]
-
c-Met Receptor Tyrosine Kinase: The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[9][10] Its aberrant activation is implicated in the development and progression of many human cancers, making it an attractive target for therapeutic intervention.[10][11]
Below is a diagram illustrating the central role of these kinases in cancer signaling.
Part 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl or vinyl halides/triflates and organoboron compounds.[10][12] It is a cornerstone of modern pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.
The general workflow for synthesizing a kinase inhibitor using this compound is depicted below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling this compound with a suitable aryl or heteroaryl halide. Note: Reaction conditions, including catalyst, base, and solvent, may require optimization depending on the specific coupling partner.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Halide (e.g., a bromopyrimidine derivative) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[10]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)[1]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)[10]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-8 hours.[1][10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and HPLC.
Part 2: Biological Evaluation Protocols
Once the target inhibitor is synthesized and purified, its biological activity must be assessed. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate effects on cellular signaling and viability.
Protocol 2: Biochemical Kinase Assay (AXL Kinase)
This protocol describes a luminescent-based assay to measure the direct inhibition of recombinant AXL kinase activity. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[6][13][14]
Materials:
-
Recombinant human AXL kinase
-
AXL substrate (e.g., IRS1-tide peptide)[14]
-
ATP
-
Synthesized inhibitor compound and a known AXL inhibitor (e.g., R428) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Assay Plate Setup: To the wells of a 384-well plate, add:
-
1 µL of diluted inhibitor or vehicle (DMSO) control.
-
2 µL of AXL enzyme solution (concentration optimized as per manufacturer's guidelines).
-
2 µL of substrate/ATP mixture (final concentrations typically at the Kₘ for ATP and an optimized substrate concentration).[13]
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30 °C) for 60 minutes to allow the kinase reaction to proceed.[6]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the luciferase/luciferin for the detection reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol determines the inhibitor's ability to block VEGF-induced autophosphorylation of VEGFR-2 in intact cells, a key marker of target engagement.[8][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another VEGFR-2 expressing cell line.[8]
-
Cell culture medium and supplements
-
Recombinant Human VEGF-A
-
Synthesized inhibitor and a known VEGFR-2 inhibitor (e.g., Axitinib)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture: Plate HUVECs and grow to ~80-90% confluency.
-
Serum Starvation: To reduce basal signaling, starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the synthesized inhibitor or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control.[15]
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To confirm equal protein loading and total receptor levels, strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control like β-actin. Quantify band intensities to determine the dose-dependent inhibition of VEGFR-2 phosphorylation.
Data Presentation and Interpretation
Quantitative data from biochemical and cellular assays should be tabulated for clear comparison.
Table 1: Representative Data for a Novel Indazole-Based Kinase Inhibitor
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) (Phosphorylation Inhibition) |
| AXL | 5.2 | 45.8 |
| VEGFR-2 | 1.6 | 22.1 |
| c-Met | 15.8 | 120.5 |
Note: The values presented are hypothetical and for illustrative purposes only.
A significant shift between biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell membrane permeability, plasma protein binding in the culture medium, and engagement with intracellular ATP concentrations, which are typically much higher than those used in biochemical assays.
Conclusion and Future Directions
This compound is a high-value, versatile building block for the synthesis of potent kinase inhibitors targeting key oncogenic drivers like AXL, VEGFR-2, and c-Met. The protocols outlined in this note provide a robust framework for the synthesis of novel indazole-based compounds via Suzuki-Miyaura coupling and their subsequent biological characterization. By leveraging this strategic reagent and these established methodologies, researchers can efficiently conduct SAR studies, identify lead candidates, and contribute to the development of the next generation of targeted cancer therapies. Further exploration should focus on optimizing the pharmacokinetic properties of these inhibitors to translate potent in vitro activity into in vivo efficacy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Sequence-based design of kinase inhibitors applicable for therapeutics and target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1,3-Dimethyl-1H-indazol-6-YL)boronic acid as a Versatile Building Block for the Synthesis of Bioactive Molecules
Introduction: The Power of Privileged Scaffolds
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These "privileged scaffolds" serve as potent starting points for medicinal chemists. The indazole core is a premier example of such a scaffold, forming the structural basis of numerous FDA-approved drugs, including kinase inhibitors used in oncology.[1][2] The therapeutic versatility of indazole derivatives spans a wide range of activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1]
The art of drug design often lies in the strategic decoration of these core scaffolds. Boronic acids, and their corresponding esters, have emerged as indispensable tools for this purpose.[3] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura reaction—allow for the precise and efficient formation of carbon-carbon bonds under mild conditions.[3][4]
This guide focuses on a specific, high-value building block: (1,3-Dimethyl-1H-indazol-6-YL)boronic acid . The methylation at the N-1 and C-3 positions provides metabolic stability and distinct steric and electronic properties, making it an attractive component for creating novel molecular entities with tailored pharmacological profiles. We will explore its properties, provide a detailed protocol for its use in the Suzuki-Miyaura coupling, and discuss its application in the synthesis of potential kinase inhibitors.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1310405-37-8 | [5][6] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [8][9] |
| Storage Conditions | Store at 2-8°C, keep dry and under inert atmosphere |
Safety and Handling:
As with all boronic acids, proper handling is crucial to ensure reagent integrity and operator safety. While this specific compound does not have a comprehensive, publicly available Safety Data Sheet (SDS), best practices for this chemical class should be strictly followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Boronic acids can be irritating to the skin, eyes, and respiratory system.[10] Avoid creating dust.
-
Storage: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated (2-8°C).
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing aryl boronic acids. It facilitates the formation of a C-C bond between the boronic acid and an organohalide (or triflate).
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (in this case, the 1,3-dimethyl-indazolyl group) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of catalyst, ligand, base, and solvent is critical and depends on the specific substrates being coupled. The robustness of this reaction and its tolerance of various functional groups make it exceptionally powerful for building molecular libraries in drug discovery.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Model Biaryl Kinase Inhibitor Scaffold
This protocol details the synthesis of a representative 6-aryl-1,3-dimethyl-1H-indazole, a common scaffold in kinase inhibitors, by coupling the title boronic acid with 4-bromo-2-fluoroaniline. The 2-fluoroaniline moiety is often used to form a key hydrogen bond with the "hinge" region of a kinase active site.
Materials and Reagents:
-
This compound (1.0 eq.)
-
4-Bromo-2-fluoroaniline (1.1 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom or pressure flask with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 190 mg, 1.0 mmol), 4-bromo-2-fluoroaniline (209 mg, 1.1 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Inerting the Vessel: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a dioxane/water mixture is common, as it helps to dissolve both the organic substrates and the inorganic base.[12]
-
Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously overnight (12-18 hours).[12] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-amino-3-fluorophenyl)-1,3-dimethyl-1H-indazole.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1][13] The indazole scaffold is a well-established core for potent kinase inhibitors.[1][2][14] Molecules synthesized from this compound are designed to target the ATP-binding site of kinases.
-
Pharmacophore Rationale: The 1,3-dimethyl-indazole core can occupy a hydrophobic pocket within the kinase active site.
-
Structure-Activity Relationship (SAR): The aryl group introduced via the Suzuki coupling can be systematically varied to probe interactions with the solvent-exposed region of the active site. This allows for the fine-tuning of potency, selectivity against other kinases, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).[1] For instance, adding polar groups can improve solubility, while different heterocyclic rings can be explored to pick up additional interactions.
The synthesized inhibitors can block the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.[13][15]
Caption: Simplified kinase signaling pathway and the point of intervention.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction enables the rapid synthesis of diverse libraries of novel indazole-based compounds. As demonstrated, this reagent is particularly well-suited for generating potential kinase inhibitors, a critical class of therapeutics in modern oncology. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this valuable synthetic tool in their pursuit of new bioactive molecules.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemimpex.com [chemimpex.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Borylation and Suzuki Reaction with Dimethyl-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Streamlining the Synthesis of Privileged Scaffolds
The indazole core is a prominent structural motif in a multitude of biologically active compounds, including numerous FDA-approved drugs for oncology, inflammation, and infectious diseases.[1][2][3][4][5] The ability to efficiently and selectively functionalize this "privileged scaffold" is therefore of paramount importance in medicinal chemistry and drug discovery. Among the various C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone methodology due to its mild reaction conditions and broad functional group tolerance.[6][7][8] However, the synthesis often requires the preparation and isolation of boronic acid or ester intermediates, which can be unstable and add steps to a synthetic sequence.
The one-pot borylation/Suzuki reaction has emerged as a highly efficient strategy to circumvent these issues, allowing for the direct coupling of two (hetero)aryl halides.[9][10][11] This approach, often referred to as the Masuda borylation–Suzuki coupling (MBSC) sequence, combines the borylation of one aryl halide with a subsequent in-situ Suzuki coupling to a second aryl halide, all within a single reaction vessel.[9] This not only improves atom economy and reduces waste but also significantly shortens synthetic routes.
These application notes provide a comprehensive guide to the one-pot borylation and Suzuki cross-coupling reaction of dimethyl-indazole derivatives. We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed, field-proven protocol, and discuss critical parameters for successful execution.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The one-pot borylation-Suzuki reaction is a sophisticated process that merges two distinct palladium-catalyzed cycles, as illustrated below. The success of this one-pot sequence hinges on the careful selection of reagents and conditions that are compatible with both transformations.[9][10]
Caption: Figure 1. Merged catalytic cycles of the one-pot borylation-Suzuki reaction.
The initial borylation step involves the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex.[10] This is followed by transmetalation with a boron source, such as bis(pinacolato)diboron (B₂(pin)₂) or pinacolborane (HBpin), and reductive elimination to yield the aryl boronate ester (Ar¹-B(pin)) and regenerate the Pd(0) catalyst.[12] A crucial aspect of this stage is the choice of a mild base, typically potassium acetate (KOAc), which facilitates the transmetalation without promoting a premature Suzuki coupling.[12]
Once the borylation is complete, the second aryl halide (Ar²-X) and a stronger base (e.g., K₂CO₃, Cs₂CO₃) are introduced into the same pot.[10][13] The regenerated Pd(0) catalyst then initiates the Suzuki-Miyaura cycle by oxidatively adding to Ar²-X. The in situ-generated aryl boronate ester (Ar¹-B(pin)) then undergoes transmetalation with the Ar²-Pd(II) complex, a step that is significantly accelerated by the stronger base.[14] Finally, reductive elimination affords the desired biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst, completing the cycle.
For dimethyl-indazole derivatives, regioselectivity in the initial borylation step is a key consideration. While C-H borylation using iridium catalysts often targets specific positions based on steric or directing group effects[15][16], palladium-catalyzed Miyaura borylation occurs at the site of a pre-existing halide. Therefore, the synthesis of the desired biaryl-indazole isomer is dictated by the position of the halogen on the starting dimethyl-indazole.
Experimental Protocol: One-Pot Borylation and Suzuki Coupling of a Halogenated Dimethyl-Indazole
This protocol describes a general procedure for the one-pot borylation of a halo-dimethyl-indazole followed by a Suzuki cross-coupling with a second aryl halide. Microwave irradiation is employed to accelerate the reaction, providing a rapid and efficient method.[10][17]
Materials and Reagents:
-
Halogenated dimethyl-indazole (e.g., 5-bromo-1,3-dimethyl-1H-indazole)
-
Aryl halide (e.g., 4-bromotoluene)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Palladium catalyst: Pd(PPh₃)₄ or a pre-catalyst system like XPhos-Pd-G2[13]
-
Potassium acetate (KOAc)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vials with stir bars
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Instrumentation:
-
Microwave reactor
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer/hotplate
Step-by-Step Procedure:
Step 1: Borylation
-
In a microwave reaction vial equipped with a magnetic stir bar, add the halogenated dimethyl-indazole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-45 minutes.[10]
Step 2: Suzuki Cross-Coupling
-
After the borylation step, carefully cool the reaction vial to room temperature.
-
To the same vial, add the second aryl halide (1.0 equiv.) and aqueous potassium carbonate solution (2 M, 2.0-3.0 equiv.).
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 120 °C for an additional 30 minutes.[10]
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient), to afford the desired biaryl-dimethyl-indazole product.
Data Summary and Optimization
The success of the one-pot borylation-Suzuki reaction is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of key parameters and expected outcomes based on literature for similar systems.
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄, XPhos-Pd-G2, Pd(dppf)Cl₂ | Buchwald-Hartwig type ligands (e.g., XPhos) can be highly effective for challenging substrates.[13][18] Pd(dppf)Cl₂ is also a robust catalyst for heteroaryl couplings.[19] |
| Boron Source | Bis(pinacolato)diboron (B₂(pin)₂) | Stable, easy to handle, and widely used. Pinacolborane (HBpin) can also be employed.[20] |
| Base (Borylation) | Potassium Acetate (KOAc) | Mild base that promotes borylation without significant competing Suzuki coupling.[12] |
| Base (Suzuki) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases are required to facilitate the transmetalation step of the Suzuki cycle.[8][10][13] |
| Solvent | 1,4-Dioxane, Toluene, DME | Anhydrous polar aprotic solvents are typically preferred.[10][19] |
| Temperature | 80-120 °C | Microwave heating can significantly reduce reaction times.[10][17] |
| Substrate Scope | Aryl/heteroaryl bromides, iodides, and triflates | Reactivity generally follows the order I > Br > OTf > Cl. Aryl chlorides may require more specialized catalyst systems.[18] |
Workflow Visualization
The following diagram illustrates the logical flow of the one-pot borylation-Suzuki protocol.
Caption: Figure 2. Experimental workflow for the one-pot reaction.
Conclusion and Future Perspectives
The one-pot borylation-Suzuki reaction represents a powerful and efficient tool for the synthesis of complex biaryl systems, particularly for valuable heterocyclic scaffolds like dimethyl-indazoles. By eliminating the need to isolate boronic acid intermediates, this methodology streamlines synthetic routes, saves time and resources, and improves overall process efficiency. The use of microwave irradiation further enhances the utility of this protocol, enabling rapid access to diverse libraries of compounds for drug discovery and development. Future advancements in this field will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with broader substrate scopes, including the challenging activation of aryl chlorides.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls [mdpi.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Moiety and the Power of Suzuki-Miyaura Coupling
The 1,3-dimethyl-1H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The efficient and versatile construction of carbon-carbon bonds between this indazole core and various aryl systems is therefore of paramount importance in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C(sp²)–C(sp²) bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[1][2] This guide provides a detailed exploration of the reaction conditions and protocols for the successful coupling of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid with a range of aryl halides, offering insights into catalyst selection, base and solvent effects, and practical troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Components for Success
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key components:
The Boronic Acid Partner
While this compound is the primary focus, it's important to note that boronic esters (e.g., pinacol esters) can offer enhanced stability and are often used to prevent premature protodeboronation, a common side reaction.[6][7] Boronic acids are generally more reactive than their ester counterparts.[8]
The Aryl Halide Electrophile
The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[9] While aryl iodides and bromides are highly reactive, the use of more cost-effective and readily available aryl chlorides often requires more specialized and highly active catalyst systems.[9][10] The electronic nature of the aryl halide also plays a significant role; electron-withdrawing groups on the aryl halide generally facilitate the rate-limiting oxidative addition step, leading to faster reactions.[8] Conversely, electron-rich aryl halides can be more challenging substrates.[11]
The Palladium Catalyst and Ligand System
The choice of the palladium source and the accompanying ligand is critical for achieving high yields and preventing unwanted side reactions.
-
Palladium Precatalysts: A variety of Pd(0) and Pd(II) precatalysts are commonly employed. Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are frequently used. Modern, highly active precatalysts, such as those developed by Buchwald and others, are particularly effective for challenging couplings, including those involving aryl chlorides.[12][13]
-
Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and influencing the overall efficiency of the reaction.
-
For Electron-Rich Aryl Halides: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often necessary to facilitate the oxidative addition step.[7][11]
-
For General Applications: Triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are versatile ligands suitable for a broad range of substrates.
-
The Base
The base is essential for the activation of the boronic acid in the transmetalation step.[5][14] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases.[1][15] Cesium carbonate is often employed in more challenging couplings due to its higher solubility and basicity.
-
Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly in anhydrous reaction conditions.[7]
-
Fluorides: Potassium fluoride (KF) can be a milder alternative, sometimes used to prevent ester cleavage in sensitive substrates.[16]
The Solvent System
The solvent must be capable of dissolving the reagents and stabilizing the catalytic species.[9]
-
Aqueous Mixtures: Mixtures of an organic solvent with water are very common. Popular choices include 1,4-dioxane/water, toluene/water, and DME/water.[2] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Anhydrous Conditions: In cases where substrates are sensitive to water and protodeboronation is a concern, anhydrous conditions can be employed.[17] Solvents like THF, DMF, or CPME can be used with a soluble base like potassium trimethylsilanolate (TMSOK).[7][17]
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific aryl halide substrates.
General Protocol for Coupling with Aryl Bromides and Iodides
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel and carefully evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Under a positive pressure of the inert gas, add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive aryl chlorides, a more active catalyst system and potentially higher temperatures are often required.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Stronger base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or CPME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from the general protocol.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent.
-
In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere before adding it to the main reaction vessel.
-
Heat the reaction to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Follow steps 6-10 from the general protocol for reaction monitoring, workup, and purification.
Summary of Reaction Conditions
| Component | General Conditions | Conditions for Challenging Substrates | Rationale |
| Aryl Halide | Iodides, Bromides | Chlorides, Electron-rich systems | Reactivity trend: I > Br > Cl. Electron-rich systems require more forcing conditions.[9][11] |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Buchwald Precatalysts | Higher activity needed for less reactive substrates.[18][12] |
| Ligand | PPh₃, dppf | SPhos, XPhos, other bulky phosphines | Bulky, electron-rich ligands facilitate oxidative addition.[7][11] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can enhance the rate of transmetalation.[1][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, CPME (anhydrous) | Anhydrous conditions can prevent protodeboronation of sensitive substrates.[7][17] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures can overcome activation barriers for less reactive partners.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor solubility of reagents | - Use fresh, high-quality catalyst and ligands.- Ensure thorough degassing of solvents and the reaction vessel.- Screen different solvent systems to improve solubility. |
| Protodeboronation | - Presence of excess water- Harsh basic conditions- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.[7]- Employ a milder base (e.g., KF).[16]- Use a more stable boronic ester (e.g., pinacol ester).[7]- Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Rigorously exclude oxygen by thorough degassing and maintaining a positive inert gas pressure.[7] |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources- Certain catalyst/ligand combinations | - Use anhydrous conditions.- Screen different ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds containing the 1,3-dimethyl-1H-indazole moiety. By carefully selecting the appropriate catalyst system, base, and solvent, and by diligently excluding oxygen from the reaction environment, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable starting point for the successful implementation of this important transformation in the pursuit of novel drug candidates and other valuable chemical entities.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Note: (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It involves screening smaller, low-molecular-weight compounds (fragments) to identify weak but highly efficient binding interactions with a biological target.[3][4] The rationale is that smaller, simpler molecules can explore chemical space more effectively, often leading to higher hit rates and providing superior starting points for optimization.[1][5] These initial fragment hits, though typically possessing micromolar to millimolar affinities, serve as foundational building blocks that can be rationally grown, linked, or optimized into highly potent and selective drug candidates.[2][3] This methodology has proven particularly successful for challenging targets once considered "undruggable".[4][6]
The Unique Advantage of Boronic Acid Fragments
Within the diverse chemical space of fragment libraries, boronic acids represent a privileged class of compounds. Their utility extends beyond simple non-covalent interactions. The key to their power lies in the vacant p-orbital of the boron atom, which can readily accept electrons from nucleophilic amino acid residues—such as serine, threonine, or lysine—within a protein's active site.[7] This interaction results in the formation of a reversible covalent bond .[8][9][10]
This transient covalent binding offers several distinct advantages:
-
Enhanced Potency: By forming a temporary covalent bond, boronic acid fragments can achieve higher binding affinities than would be expected from their small size alone.[][12]
-
Increased Specificity: The requirement for a suitably positioned nucleophile in the target's binding pocket can contribute to greater selectivity.
-
Mechanistic Insight: The formation of a covalent adduct provides a clear and actionable mechanism for target engagement, which is invaluable for subsequent optimization.
The success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, validates this approach in clinical settings.[10][13]
Featured Fragment: (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid
This application note focuses on the utility of This compound as a high-value fragment for FBDD campaigns. This molecule combines the reversible covalent-binding potential of the boronic acid "warhead" with the medicinally significant 1,3-dimethyl-indazole scaffold. The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly kinase inhibitors, making this fragment an excellent starting point for a wide range of targets.[14][15]
Physicochemical Properties
The properties of this fragment align well with the widely accepted "Rule of Three" for fragment library compounds (MW < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3), ensuring a higher probability of binding and better starting points for optimization.[2][16]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BN₂O₂ | [17] |
| Molecular Weight | 190.01 g/mol | [17] |
| CAS Number | 1310405-37-8 | [18] |
| Hydrogen Bond Donors | 2 | [17] |
| Hydrogen Bond Acceptors | 4 | [17] |
| Rotatable Bonds | 1 | [17] |
Experimental Protocols for Fragment Screening
A successful FBDD campaign requires sensitive and robust biophysical techniques capable of detecting the weak binding affinities typical of fragments.[3] We present a multi-tiered workflow for screening and validating this compound, beginning with a primary screen using Surface Plasmon Resonance (SPR) and followed by orthogonal validation with Nuclear Magnetic Resonance (NMR) and structural elucidation by X-ray Crystallography.
Workflow Overview
Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique due to its sensitivity for low molecular weight compounds, real-time and label-free detection, and relatively high throughput.[19][20] The core principle is the detection of mass changes on a sensor surface as the fragment binds to an immobilized target protein.[21]
A. Target Immobilization (Example: Amine Coupling)
-
Chip Surface Activation: Equilibrate a CM5 sensor chip with HBS-EP+ buffer. Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Protein Coupling: Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8,000-10,000 Response Units) is reached. Causality: A high immobilization level is crucial to maximize the binding signal (Req) from low molecular weight fragments.[22]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench any remaining active esters.
-
Reference Surface: Create a reference flow cell using the same activation/deactivation procedure but without protein injection. This is critical for subtracting bulk refractive index changes.
B. Fragment Screening
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Dilute this stock into running buffer (e.g., HBS-EP+ with 2% DMSO) to a final screening concentration of 200 µM.
-
Assay Execution:
-
Equilibrate the system with the running buffer (HBS-EP+ with 2% DMSO). Trustworthiness: Precisely matching the DMSO concentration between the running buffer and the fragment solution is the single most important step to prevent false positives arising from refractive index mismatch.[19]
-
Inject the 200 µM fragment solution over the target and reference flow cells for a contact time of 30-60 seconds, followed by a dissociation phase of 60-120 seconds.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis & Hit Triage:
-
Process the raw data by subtracting the reference flow cell signal and the blank injections.
-
A binding event is identified by a clear increase in Response Units (RU) during the association phase in the target channel compared to the reference.
-
Calculate the Binding Efficiency (BE) by dividing the binding response (RU) by the fragment's molecular weight (190.01 Da). This normalizes the response to the mass of the binder and helps prioritize efficient binders over non-specific "sticky" compounds.
-
Hit Validation Protocol: NMR Spectroscopy
NMR is a powerful orthogonal method to confirm hits from primary screens, eliminate false positives, and provide information on the binding site.[23][24] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD as they are sensitive to weak binding and do not require isotopic labeling of the protein.[25]
A. STD-NMR Protocol
-
Sample Preparation: Prepare a sample in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4) containing 10-20 µM of the target protein and 1 mM of this compound.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum.
-
Acquire two interleaved spectra for the STD experiment:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
Use a saturation time of ~2 seconds to allow for efficient magnetization transfer.
-
-
Data Processing and Interpretation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum (the "STD spectrum") will only show signals from the protons of the fragment that were in close proximity to the saturated protein, thus confirming a direct binding interaction. The absence of signals indicates a non-binder or a false positive from the primary screen.
-
Structural Elucidation Protocol: X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions, which is essential for guiding structure-based hit-to-lead optimization.[16][26][27]
A. Crystal Soaking Protocol
-
Target Crystallization: Grow high-quality, robust crystals of the target protein under established conditions. The crystals must be stable enough to tolerate soaking in solutions containing DMSO and the fragment.[5][16]
-
Soaking Solution Preparation: Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution that is compatible with the protein crystals. Causality: High fragment concentrations are required to drive the binding equilibrium towards the complexed state, ensuring sufficient occupancy in the crystal lattice for detection.[27]
-
Crystal Soaking: Transfer a protein crystal into a small drop of the soaking solution and incubate for a period ranging from minutes to several hours.
-
Vitrification and Data Collection:
-
Loop the soaked crystal and flash-cool it in liquid nitrogen (vitrification).
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps (e.g., Fo-Fc maps) for positive density corresponding to the bound fragment.
-
If the fragment is present, model it into the density and refine the structure. The final model will reveal the binding pose and interactions, including the reversible covalent bond if formed with a nearby nucleophile.
-
Conclusion and Path Forward
By employing this systematic workflow, researchers can confidently identify and validate the binding of this compound to a protein of interest. The combination of the reversible covalent binding mechanism of the boronic acid and the favorable pharmacophore properties of the indazole scaffold makes this fragment a highly valuable starting point. A validated hit, particularly one with a solved crystal structure, provides a clear and rational path for medicinal chemists to begin the hit-to-lead optimization process, ultimately accelerating the journey toward a novel drug candidate.
References
- 1. onenucleus.com [onenucleus.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. Boronic Covalent Compounds - Enamine [enamine.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 17. chemscene.com [chemscene.com]
- 18. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Use of Protecting Groups for Indazole Boronic Acids in Multi-Step Synthesis
Introduction: The Synthetic Challenge and Strategic Importance of Indazole Boronic Acids
Indazole-containing compounds are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The fusion of a pyrazole and a benzene ring imparts unique physicochemical properties, making indazoles a privileged scaffold in the design of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[3] In the arsenal of synthetic chemists, indazole boronic acids and their esters have emerged as invaluable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[4][5]
However, the synthesis and subsequent manipulation of indazole boronic acids are fraught with challenges. The indazole nucleus possesses two reactive nitrogen atoms (N-1 and N-2), which are nucleophilic and can lead to undesired side reactions, including N-alkylation or N-arylation, during multi-step synthetic sequences.[3][6] Furthermore, the boronic acid moiety itself can be sensitive to certain reaction conditions.[7] This necessitates a carefully considered protecting group strategy to temporarily mask these reactive sites, thereby ensuring chemoselectivity and achieving high yields of the desired products.[8][9]
This technical guide provides a comprehensive overview of protecting group strategies for indazole boronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into creating a self-validating and robust synthetic workflow.
The Rationale for Protection: Navigating Reactivity and Regioselectivity
The primary motivation for employing protecting groups in the context of indazole boronic acids is to control reactivity and regioselectivity. The two nitrogen atoms of the indazole ring exhibit different electronic and steric environments, leading to a mixture of N-1 and N-2 substituted products under many reaction conditions.[10][11] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][6] This intrinsic property can be exploited to favor N-1 substitution under thermodynamic control, while kinetically controlled reactions may favor the N-2 position.[3][6]
A well-designed protecting group strategy offers the following advantages:
-
Prevents Unwanted N-Functionalization: By blocking the indazole nitrogens, subsequent reactions can be directed to other parts of the molecule without the risk of N-alkylation, N-acylation, or N-arylation.
-
Enhances Solubility and Stability: Certain protecting groups, such as the tert-butoxycarbonyl (Boc) group, can improve the solubility and stability of the indazole boronic acid, facilitating its handling and purification.[12]
-
Directs C-H Functionalization: Some protecting groups can act as directing groups for regioselective C-H activation and functionalization at specific positions of the indazole ring.
-
Enables Orthogonal Synthesis: In complex multi-step syntheses, orthogonal protecting groups—those that can be removed under distinct conditions without affecting others—are crucial for the sequential modification of different functional groups.[13][14]
The selection of an appropriate protecting group is dictated by its stability to the reaction conditions planned for the subsequent steps and the ease of its removal at the desired stage of the synthesis.
Protecting the Indazole Nitrogen: A Comparative Analysis
Several protecting groups have been successfully employed for the protection of the indazole nitrogen. The choice depends on the specific requirements of the synthetic route.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its general stability under a range of conditions and its facile removal under acidic conditions.[12][15]
-
Advantages:
-
Disadvantages:
-
Can be labile under certain Suzuki-Miyaura conditions, especially with microwave heating, leading to in situ deprotection.[17] This can be either a desired or undesired outcome depending on the synthetic plan.
-
Protocol: Boc Protection of Indazole
-
To a solution of the indazole (1.0 equiv.) in a suitable solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indazole.
Protocol: Boc Deprotection
-
Dissolve the N-Boc protected indazole in a suitable solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.[18]
-
Advantages:
-
Disadvantages:
-
The protecting group itself is relatively large.
-
Protocol: SEM Protection of Indazole
-
To a solution of the indazole (1.0 equiv.) in a biphasic mixture of DCM and 50% aqueous KOH, add a catalytic amount of tetrabutylammonium bromide (TBABr, 0.01 equiv.). [19]
-
Cool the mixture to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv.) dropwise. [19]
-
Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours. [19]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-SEM protected indazole.
Protocol: SEM Deprotection
-
Dissolve the N-SEM protected indazole in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2-3 equiv.) and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion as monitored by TLC or LC-MS. [18]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected indazole.
Summary of Protecting Group Stability
| Protecting Group | Stable To | Labile To |
| Boc | Mild bases, nucleophiles, catalytic hydrogenation | Strong acids (TFA), some Lewis acids, prolonged heating[17] |
| SEM | Strong bases (e.g., n-BuLi), organometallics, mild acids | Fluoride sources (TBAF), strong acids (HCl)[18] |
| THP | Basic conditions, nucleophiles | Acidic conditions (e.g., HCl in EtOH)[6] |
| PMB | Mild bases, some reducing agents | Oxidative conditions (DDQ, CAN), strong acids |
Protecting the Boronic Acid Moiety: The Ubiquitous Pinacol Ester
While the indazole nitrogen is the primary site for protection, the boronic acid group itself is often masked as a boronic ester to enhance its stability, facilitate purification, and prevent side reactions such as trimerization to boroxines.[7] The most commonly used protecting group for boronic acids is the pinacol ester.[7][20]
Advantages of Pinacol Esters:
-
Stability: Pinacol esters are generally stable to air, moisture, and chromatography on silica gel.[7]
-
Reactivity: They are sufficiently reactive to participate directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.[7]
-
Synthesis: They can be readily prepared via Miyaura borylation of the corresponding halo-indazole.[4][21]
Protocol: Miyaura Borylation to form Indazole Boronic Acid Pinacol Ester
-
In a Schlenk flask, combine the N-protected halo-indazole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.). [19]
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent, such as dioxane or DMSO, and heat the reaction mixture at 80-100 °C for 12-24 hours. [19]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired N-protected indazole boronic acid pinacol ester.
Workflow and Decision Making in Protecting Group Strategy
The selection and implementation of a protecting group strategy is a critical decision point in any multi-step synthesis. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for implementing a protecting group strategy.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is indispensable.[13][22] This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential and site-specific modifications.[14][23] For instance, one might employ a Boc group on an indazole nitrogen and a silyl ether to protect a hydroxyl group elsewhere in the molecule. The Boc group can be removed with acid, leaving the silyl ether intact, which can later be removed with a fluoride source.
Caption: Orthogonal deprotection of Boc and TBDMS groups.
Conclusion
The successful multi-step synthesis of complex molecules based on the indazole scaffold is critically dependent on a well-devised protecting group strategy. By carefully selecting protecting groups for the indazole nitrogen, such as Boc or SEM, and utilizing the stable pinacol ester for the boronic acid moiety, chemists can navigate the challenges of reactivity and regioselectivity. The protocols and strategic considerations outlined in this guide are intended to provide a solid foundation for researchers in the field, enabling the efficient and reliable synthesis of novel indazole-containing compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. tutorchase.com [tutorchase.com]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. chemimpex.com [chemimpex.com]
- 13. jocpr.com [jocpr.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Boc-1H-indazole-5-boronic acid pinacol ester [cymitquimica.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 23. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Deployment of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid in Chan-Lam Coupling for Accelerated Drug Discovery
For Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The construction of carbon-heteroatom (C-N and C-O) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. The copper-catalyzed Chan-Lam coupling reaction has emerged as a powerful and versatile tool for this purpose, offering mild reaction conditions and broad functional group tolerance.[1][2][3] This guide provides a detailed exploration of the strategic application of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid (CAS: 1310405-37-8) in Chan-Lam cross-coupling reactions. We will delve into the unique advantages of the 1,3-dimethyl-1H-indazole scaffold, a privileged motif in drug discovery, and provide detailed, field-proven protocols for its coupling with various nucleophiles.[4][5] This document is designed to empower researchers to efficiently incorporate this valuable building block into their synthetic workflows, accelerating the discovery of novel therapeutics.
The Strategic Advantage: Chan-Lam Coupling and the Privileged Indazole Scaffold
The Chan-Lam Reaction: A Practical Approach to C-N/C-O Bond Formation
The Chan-Lam coupling is a copper-catalyzed oxidative cross-coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or N-heterocycle.[1][6] Unlike palladium-catalyzed alternatives like the Buchwald-Hartwig amination, the Chan-Lam coupling offers significant practical advantages:
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature, preserving sensitive functional groups.[1][3]
-
Air and Moisture Tolerance: The reaction is typically run open to the atmosphere, simplifying the experimental setup and avoiding the need for rigorously inert conditions.[3]
-
Cost-Effectiveness: It utilizes abundant and inexpensive copper catalysts instead of precious metals like palladium.[3][7]
-
Broad Substrate Scope: A wide variety of nucleophiles are suitable coupling partners, including phenols, anilines, amides, ureas, sulfonamides, and numerous NH-heterocycles.[2][6]
The generally accepted mechanism proceeds through a Cu(II)/Cu(III) catalytic cycle, involving transmetalation of the aryl group from boron to copper, coordination of the nucleophile, and subsequent reductive elimination to form the desired product.[1][6]
This compound: A Privileged Building Block
The indazole core is a highly valued scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs, such as the multi-kinase inhibitor Pazopanib.[4][8] Its utility stems from several key properties:
-
Bioisosteric Replacement: The indazole ring can serve as a bioisostere for indole or phenol, offering similar hydrogen bonding capabilities but with potentially improved metabolic stability and lipophilicity.
-
Privileged Scaffold: It is a "privileged fragment" that has been shown to bind to a variety of biological targets, particularly protein kinases, by forming crucial hydrogen bond interactions with hinge residues.
-
Synthetic Versatility: The indazole ring system provides multiple points for synthetic modification to fine-tune pharmacological properties.
The specific use of This compound introduces a scaffold where the N1 and C3 positions are capped with methyl groups. This modification can block potential sites of metabolism and prevent N-H tautomerization, leading to more predictable structure-activity relationships (SAR) and potentially improved pharmacokinetic profiles in drug candidates.[9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Chan-Lam coupling is believed to proceed through the following key steps, which are facilitated by an oxidant, typically atmospheric oxygen, to regenerate the active catalyst.
Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.[10]
Core Application Protocols
The following protocols provide robust starting points for the N- and O-arylation using this compound. Optimization of base, solvent, and temperature may be required for specific substrates.
General Experimental Workflow
The workflow for a typical Chan-Lam coupling is straightforward and amenable to parallel synthesis formats.
Caption: Experimental workflow for a typical Chan-Lam arylation reaction.[10]
Protocol 1: N-Arylation of Aliphatic Amines and Anilines
This protocol is suitable for coupling with primary and secondary amines, including functionalized anilines.
Materials:
-
This compound
-
Amine or Aniline substrate
-
Copper(II) Acetate [Cu(OAc)₂]
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or 2,6-Lutidine)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,4-Dioxane)
-
Optional: 4Å Molecular Sieves (to reduce oxidation byproducts)[11]
Procedure:
-
To a reaction vial, add the amine/aniline substrate (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Copper(II) Acetate (0.1 mmol, 0.1 equiv).
-
If using, add activated 4Å molecular sieves (approx. 200 mg).
-
Add the chosen solvent (5-10 mL) followed by the base (2.0 mmol, 2.0 equiv).
-
Seal the vial (a cap with a hole or a needle inserted is sufficient to allow air exchange) and stir the mixture vigorously at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired N-arylated product.
Table 1: Recommended Starting Conditions for N-Arylation
| Nucleophile Class | Copper Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| Primary Alkylamines | Cu(OAc)₂ (10-20%) | Et₃N (2.0) | DCM | 25-40 | 12-24 |
| Secondary Alkylamines | Cu(OAc)₂ (20-100%) | Pyridine (2.0) | Dioxane | 50-80 | 16-36 |
| Anilines (electron-rich) | Cu(OAc)₂ (10%) | Pyridine (2.0) | DCM | 25 | 4-12 |
| Anilines (electron-poor) | Cu(OAc)₂ (20%) | 2,6-Lutidine (2.0) | MeCN | 40-60 | 12-24 |
| N-Heterocycles (e.g., Imidazole) | Cu(OAc)₂ (100%) | None or Pyridine (2.0) | MeCN | 70 | 18 |
Note: Conditions are generalized from literature on arylboronic acids and should be optimized for specific substrates.[2][6]
Protocol 2: O-Arylation of Phenols
This protocol is effective for forming aryl ether linkages, which are common in natural products and pharmaceuticals.
Materials:
-
This compound
-
Phenol substrate
-
Copper(II) Acetate [Cu(OAc)₂]
-
Base (e.g., Pyridine or 4-(Dimethylamino)pyridine (DMAP))
-
Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
4Å Molecular Sieves
Procedure:
-
To a round-bottom flask, add the phenol substrate (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), Copper(II) Acetate (1.0 mmol, 1.0 equiv), and activated 4Å molecular sieves (approx. 300 mg).
-
Add the solvent (10 mL) followed by the base (2.0 mmol, 2.0 equiv).
-
Stir the resulting mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 6 to 12 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material via flash column chromatography to afford the desired diaryl ether product.[6]
Troubleshooting and Optimization
While robust, Chan-Lam couplings can sometimes present challenges. The following guide addresses common issues.
Table 2: Troubleshooting Guide for Chan-Lam Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Sterically hindered substrate. 4. Insufficiently nucleophilic amine/alcohol. | 1. Use a fresh bottle of Cu(OAc)₂ or try another copper source (e.g., Cu(OTf)₂). 2. Boronic acids can dehydrate to form inactive boroxines; use fresh or recrystallized material.[12] 3. Increase temperature, reaction time, or catalyst/boronic acid loading. Consider microwave irradiation. 4. Use a stronger, less-coordinating base (e.g., DBU). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic protons. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and add activated molecular sieves. 2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid (Ar-Ar) | 1. Catalyst concentration is too high. 2. Absence of nucleophile. | 1. Reduce the copper catalyst loading. 2. Ensure slow addition of the boronic acid if the nucleophile is particularly unreactive. |
| Formation of Oxidation Byproducts (e.g., Phenol from ArB(OH)₂) | 1. Excess oxygen or certain bases can promote this side reaction. | 1. Use molecular sieves.[11] Do not bubble air/O₂ through the reaction unless necessary; an air headspace is usually sufficient. Try a different base. |
Conclusion
The Chan-Lam coupling provides an exceptionally practical and efficient pathway for the synthesis of N- and O-arylated compounds. The use of This compound as a coupling partner allows for the direct incorporation of a medicinally privileged and metabolically stabilized indazole scaffold into target molecules. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully employ this valuable reagent, paving the way for the rapid development of new and innovative drug candidates.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. CHAN LAM COUPLING | PPTX [slideshare.net]
- 8. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis, thereby improving reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you might be facing with your Suzuki reaction, providing explanations for the underlying causes and actionable steps for optimization.
Q1: My reaction has stalled, or I'm observing very low conversion to the desired product. What are the likely causes and how can I fix this?
Low conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle to proceed. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently under your current conditions.[1] Additionally, the Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2][3]
Troubleshooting Steps:
-
Catalyst Choice: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a modern palladium precatalyst (e.g., from Buchwald or Fu) that rapidly generates the active Pd(0) species.[4][5] This is particularly useful for sensitive substrates that might decompose while waiting for the catalyst to activate.[5]
-
Ligand Selection: For electron-rich heteroaryl systems like the dimethyl-indazole, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps, improving overall catalyst turnover.[1][6]
-
Degassing: Ensure your solvent and reaction mixture are rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst by dissolved oxygen.[1][7] Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique.[7]
Potential Cause 2: Inefficient Transmetalation The transfer of the indazolyl group from boron to palladium is a critical step. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]
Troubleshooting Steps:
-
Base Selection: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases (e.g., Na₂CO₃) at promoting the formation of the active boronate.[1][11] Ensure the base is finely powdered for maximum surface area.
-
Solvent System: The choice of solvent can influence the solubility of the base and the boronate species. A small amount of water in solvents like dioxane or THF (e.g., a 4:1 or 5:1 mixture) can be beneficial by increasing the solubility of the base and facilitating the formation of the reactive boronate.[1][4] However, be mindful that excess water can promote protodeboronation.
Q2: I'm observing a significant amount of a byproduct that appears to be 1,3-dimethyl-1H-indazole. What is happening and how can I prevent it?
This is a classic case of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[12][13] Heteroaryl boronic acids, especially electron-rich ones, are particularly susceptible to this pathway, which is often accelerated by strong bases, high temperatures, and the presence of water.[1][14][15]
Troubleshooting Steps:
-
Use Milder Bases: Switch from strong bases like hydroxides to milder options such as KF or CsF, which can still activate the boronic acid but are less likely to promote protodeboronation.[1][16]
-
Control Water Content: While a small amount of water can be beneficial, excess water will favor protodeboronation. For highly sensitive substrates, employing strictly anhydrous conditions may be necessary.[1][12] This can be achieved by using dry solvents and bases like potassium trimethylsilanolate (TMSOK).[3][12]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures significantly accelerate protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][13] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and favoring cross-coupling over decomposition.[5][17][18]
Q3: My purification is complicated by a symmetrical biaryl byproduct. What is this and how can I minimize its formation?
This byproduct is likely the result of homocoupling , where two molecules of your boronic acid react to form a bi-indazolyl species. This side reaction consumes your starting material and reduces the yield of the desired product.[7]
Primary Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen can facilitate the homocoupling pathway by reoxidizing the active Pd(0) catalyst to Pd(II), which can then promote this unwanted reaction.[7][19]
-
Solution: As mentioned previously, rigorous degassing of your reaction mixture is crucial.[7]
-
-
Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ can directly react with the boronic acid at the start of the reaction to generate the homocoupled product.[7]
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly converts to Pd(0) can minimize this initial homocoupling.
-
-
Reaction Conditions: The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., SPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for coupling with this compound?
There is no single "best" combination, as the optimal choice depends on the coupling partner (your aryl halide). However, for heteroaromatic systems, catalyst systems based on bulky, electron-rich monophosphine ligands are highly effective.[6] A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[1][6] For particularly challenging couplings, especially with aryl chlorides, using a pre-formed palladium precatalyst incorporating one of these ligands is often beneficial.[4][5]
Q2: Which base should I choose for my reaction?
The base plays a crucial role in activating the boronic acid for transmetalation.[9][11][20] A common and effective choice for Suzuki reactions with heteroaryl boronic acids is K₃PO₄. It is strong enough to promote the reaction but generally less harsh than hydroxides.[1][4] Cs₂CO₃ is another excellent option, often used under anhydrous conditions.[21][22] If protodeboronation is a significant issue, consider using milder bases like KF or CsF.[1][16]
Q3: What is the best solvent for this reaction?
A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), is a standard choice.[4][23] The water helps to solubilize the base and boronate intermediate. However, if protodeboronation is a concern, consider using anhydrous solvents like toluene, dioxane, or THF in combination with a suitable anhydrous base.[12]
Q4: Should I use the boronic acid or a boronic ester derivative?
For this compound, which is an electron-rich heteroaromatic system, using a more stable boronic ester derivative like the pinacol ester (BPin) is highly recommended.[17] Pinacol esters are generally more stable to storage and less prone to protodeboronation under the reaction conditions.[13][17] Another excellent option is the N-methyliminodiacetic acid (MIDA) boronate, which provides air-stable, crystalline solids that slowly release the boronic acid in situ, minimizing decomposition.[18]
Data & Protocols
Recommended Reaction Conditions
The following table provides starting points for optimizing your Suzuki reaction. The optimal conditions will vary based on the specific aryl halide used.
| Parameter | Recommendation | Rationale & References |
| Boron Reagent | This compound pinacol ester | Increased stability, reduced protodeboronation.[13][17] |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (1-2 mol%) | Readily available; precatalysts ensure rapid formation of active Pd(0).[5] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[1][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, effective bases for activating the boronic acid.[1][4] |
| Solvent | 1,4-Dioxane / H₂O (5:1) or Anhydrous Toluene | Aqueous mixture for general use; anhydrous for sensitive substrates.[4][12] |
| Temperature | 80-110 °C | Sufficient to drive the reaction; lower temperatures may be needed to prevent decomposition.[1] |
Standard Experimental Protocol (Aqueous Conditions)
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 5:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium source and ligand to the vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to troubleshooting.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach can help identify and solve the problem efficiently.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Couplings with (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this critical building block in their synthetic endeavors. The indazole moiety is a privileged scaffold in medicinal chemistry, and successful C-C bond formation is often a pivotal step in the synthesis of novel therapeutic agents.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we tackle specific issues you might encounter during your experiments, explaining the underlying chemistry and offering actionable solutions.
Question 1: My reaction is showing low to no conversion of the starting materials. Where should I begin troubleshooting?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors. Given that you are working with an iodo- or bromo-indazole, the oxidative addition step is generally expected to be facile.[3] Therefore, it's crucial to investigate other aspects of the catalytic cycle.
Initial Checks:
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active.[4] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4] If you suspect catalyst degradation, consider using a fresh batch or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle.[4]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[4][5] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4][6]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[4]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success.[4] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[7] For biphasic reactions (e.g., an organic solvent and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]
Question 2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a frequent side reaction, especially with heteroaromatic boronic acids.[8][9] This process consumes your starting material and reduces the overall yield.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or CsF.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[4]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[10][11] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.[6]
Question 3: How do I choose the optimal base for my coupling reaction?
Answer:
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][12][13][14] There are two primary mechanistic pathways proposed for the action of the base:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II)-halide complex.[7]
-
Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then undergoes transmetalation with the neutral boronic acid.[7]
The choice of base can be guided by the following considerations:
| Base Type | Examples | Typical Use Cases & Considerations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Mild and widely applicable. A good starting point for many Suzuki couplings. Often used in aqueous solvent mixtures.[15] |
| Phosphates | K₃PO₄ | A stronger base than carbonates, often effective when carbonates fail. Can be used in both aqueous and anhydrous conditions.[4] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that can be very effective but also increase the risk of side reactions like protodeboronation and ester hydrolysis.[4][12] |
| Fluorides | KF, CsF | Can be particularly effective, especially in anhydrous conditions. The fluoride ion is thought to activate the boronic acid.[16] |
| Organic Bases | Et₃N, DIPEA | Generally less common and weaker than inorganic bases. Can be useful for substrates that are sensitive to strong inorganic bases.[7] |
A logical approach is to start with a milder base like K₂CO₃ and, if the reaction is sluggish, move to a stronger base like K₃PO₄.
Question 4: What is the role of the solvent, and how do I select the best one?
Answer:
The solvent system is critical for solubilizing the reactants and catalyst, and it can significantly influence the reaction rate and selectivity.[17][18][19][20]
Common Solvent Systems and Their Characteristics:
| Solvent System | Examples | Properties & Recommendations |
| Aqueous Mixtures | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The most common systems. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15][19] A ratio of 4:1 or 5:1 (organic:water) is a good starting point.[1][3] |
| Polar Aprotic Solvents | DMF, DMAc, Acetonitrile | Can be effective, but their role is complex and may not simply correlate with polarity.[17][18] They can sometimes lead to different selectivity in complex molecules.[18] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can be excellent solvents, sometimes leading to faster reactions.[19] Mixtures with water are often highly effective.[19] |
| Anhydrous Ethers | 1,4-Dioxane, THF | Used when water must be excluded to prevent side reactions like protodeboronation. Requires the use of a base that is soluble in the organic solvent (e.g., K₃PO₄).[21] |
For the coupling of this compound, a mixture of an ethereal solvent like 1,4-dioxane or THF with water is a robust starting point.
Question 5: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that consumes your reagent and complicates purification.[5]
Primary Causes and Solutions:
-
Presence of Oxygen: As mentioned earlier, dissolved oxygen can promote homocoupling.[5] Rigorous degassing of your reaction mixture is the most effective preventative measure.[5] This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw method.[5]
-
Use of Pd(II) Precatalysts: Pd(II) salts can directly react with the boronic acid to generate the homocoupled product at the beginning of the reaction.[5] Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize this.
Below is a diagram illustrating the competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling with this compound.
Protocol 1: General Procedure with an Aqueous Base
This protocol is a good starting point for most couplings.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][3]
-
Degassing: Bubble the inert gas through the reaction mixture for 15-30 minutes to ensure thorough deoxygenation.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst like XPhos Pd G3, 0.5-2 mol%).[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Preventing protodeboronation of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid during reaction
Technical Support Center: (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. As researchers and drug development professionals, you are likely employing this valuable building block in sophisticated synthetic routes, where its indazole core serves as a key pharmacophore.[1] However, the utility of heteroaromatic boronic acids is often challenged by a persistent and yield-destroying side reaction: protodeboronation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you with a deep, mechanistic understanding of the problem and to equip you with field-proven strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation, and why does it seem to be a particular issue with my indazole boronic acid?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[2] This process converts your valuable boronic acid starting material into its corresponding arene—in this case, 1,3-dimethyl-1H-indazole—which appears as a major byproduct and directly reduces the yield of your desired coupled product.
Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like indazoles, are notoriously susceptible to this decomposition pathway for several reasons:
-
Multiple Mechanistic Pathways: Protodeboronation is not a single reaction but can proceed through several pH-dependent mechanisms.[3][4] These include acid-catalyzed and base-catalyzed pathways.[5] Under the basic conditions typical of Suzuki-Miyaura coupling, the boronic acid [ArB(OH)₂] exists in equilibrium with its more nucleophilic boronate form [ArB(OH)₃]⁻. This boronate species, while essential for the desired transmetalation step, is also highly susceptible to protonolysis by a proton source (like water) in the reaction mixture.[3][6]
-
Influence of the Heterocycle: The electronic properties of the indazole ring and the presence of basic nitrogen atoms can create unique decomposition pathways. For some basic heteroaromatics, zwitterionic species can form under neutral pH conditions, leading to rapid, unimolecular fragmentation of the C-B bond.[2] While shifting the pH to be more acidic or basic can sometimes mitigate this specific zwitterionic pathway, the standard basic conditions of cross-coupling reactions favor other protodeboronation mechanisms.[2]
Q2: I'm running a Suzuki-Miyaura coupling and my main products are my starting material and 1,3-dimethyl-1H-indazole. What's going wrong?
A2: This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction. The conditions you are using—specifically the combination of base, solvent (especially if protic or containing water), and temperature—are facilitating the cleavage of the C-B bond faster than your palladium catalyst can mediate the C-C bond formation.
Essentially, two catalytic cycles are in competition. Your goal is to optimize conditions to heavily favor the Suzuki-Miyaura pathway.
Q3: How can I adjust my reaction conditions to favor the cross-coupling and suppress protodeboronation?
A3: This is the crucial question. Optimization involves a systematic adjustment of several parameters. The key is to find conditions that accelerate the productive catalytic turnover so effectively that the slower, undesired protodeboronation becomes insignificant.[2]
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels (>10%) of protodeboronated byproduct (1,3-dimethyl-1H-indazole) | Strong Base: Strong bases (e.g., NaOH, KOH, NaOEt) create a high concentration of the reactive boronate species, accelerating protonolysis.[5][7] | Switch to a milder inorganic base. K₃PO₄ and Cs₂CO₃ are often excellent choices. K₂CO₃ or fluoride sources like CsF can also be effective.[7][8] |
| Excess Water/Protic Solvent: Water is a primary proton source for this side reaction.[7] | Use anhydrous solvents (e.g., dioxane, toluene, THF).[9] If some water is required for catalyst turnover, carefully titrate the amount (e.g., using a 10:1 or 20:1 dioxane/water mixture).[8] | |
| High Temperature: Protodeboronation rates increase with temperature.[7] | Lower the reaction temperature. Start experiments at 60-80 °C. Only increase the temperature if the desired coupling is too slow. | |
| Slow Catalyst Turnover: If the Suzuki coupling is sluggish, the boronic acid is exposed to decomposition conditions for longer. | Use a more active catalyst system. Consider modern palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can dramatically accelerate the reaction.[2][10] | |
| Oxygen Presence: Molecular oxygen can lead to oxidative side reactions and potentially interfere with the catalyst, indirectly promoting other decomposition pathways like homocoupling.[11] | Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon) and run under a positive pressure of inert gas. |
Q4: My optimizations are helping, but the issue persists. Are there more robust alternatives to using the boronic acid directly?
A4: Absolutely. This is often the most effective strategy for challenging substrates. The goal is to use a more stable precursor that generates the reactive boronic acid in situ at a controlled, low concentration. This is known as a "slow-release" strategy.[2][12]
-
Boronic Esters (Pinacol Esters): Converting the boronic acid to its corresponding pinacol ester is a common and effective first step.[7][13] Pinacol esters are significantly more stable to storage and are less prone to protodeboronation under reaction conditions.[14][15] The active boronic acid is generated during the reaction.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are an exceptionally robust solution.[16] These are air-stable, crystalline solids that are compatible with many reaction conditions (including chromatography).[16] Under specific aqueous basic conditions, they hydrolyze slowly to release the boronic acid, keeping its ambient concentration extremely low and thereby minimizing decomposition pathways.[2][16] This is often the gold standard for particularly unstable boronic acids.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids that are less susceptible to protodeboronation than their boronic acid counterparts.[2][17] They serve as excellent slow-release sources of the boronic acid under coupling conditions.
| Reagent Type | Structure | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | High reactivity, atom economical.[18] |
| Pinacol Ester | Ar-B(pin) | Increased stability, commercially available, easy to handle.[13] |
| MIDA Boronate | Ar-B(MIDA) | Exceptional benchtop stability, enables slow release, compatible with chromatography.[16] |
| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Crystalline, air-stable solid, resistant to protodeboronation.[17] |
Q5: How should I properly handle and store this compound to maintain its integrity?
A5: Proper handling and storage are critical to prevent premature decomposition. Boronic acids are sensitive to air, moisture, and heat.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) or freezer.[19][20][21] Protect from light.
-
Handling: When weighing and handling the solid, do so quickly in a dry environment (e.g., in a glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture and oxygen.
-
Beware of Boroxines: Boronic acids can reversibly lose water to form cyclic trimeric anhydrides called boroxines. This changes the molecular weight and can lead to inaccurate stoichiometry in your reactions. Storing the material under dry, inert conditions helps prevent this.
Troubleshooting & Experimental Protocols
Troubleshooting Workflow
This decision tree can guide your experimental design when encountering protodeboronation.
Recommended Starting Protocol: Suzuki-Miyaura Coupling Using a Boronic Ester
This protocol is designed as a robust starting point to minimize protodeboronation by using the more stable pinacol ester derivative and optimized conditions.
Reagents & Equipment:
-
This compound pinacol ester (1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous 1,4-dioxane
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol provides a strong foundation for success. Further optimization of the catalyst, ligand, and temperature may be required for particularly challenging coupling partners.
References
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. capotchem.com [capotchem.com]
- 20. chemscene.com [chemscene.com]
- 21. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Products from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Welcome to the technical support center for the purification of compounds derived from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, we address common purification challenges with practical, field-tested solutions and explain the chemical principles behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: The impurity profile can be complex, but several common species arise. These include:
-
Homocoupling Product: Dimerization of the boronic acid starting material. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 1,3-dimethyl-1H-indazole. This is a frequent side reaction for boronic acids, influenced by factors like pH, temperature, and reaction time.[3][4]
-
Residual Palladium Catalyst: Both heterogeneous (Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts can contaminate the product. Soluble palladium species can be particularly challenging to remove.[5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the boronic acid and the coupling partner (e.g., an aryl halide).
-
Ligand-derived Impurities: Impurities can arise from the phosphine ligands used in the reaction.[7]
Q2: My final product is a polar, basic compound that streaks badly on a standard silica gel column. What are my options?
A2: This is a common issue with nitrogen-containing heterocycles like indazoles. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape (tailing) and sometimes irreversible adsorption.[8] Here are several strategies:
-
Use a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent system.[9] This neutralizes the acidic sites on the silica, leading to sharper peaks.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica and often provides better results for basic compounds.[8][9]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (e.g., C18) chromatography can be an excellent alternative.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain on reverse-phase columns, HILIC is a powerful technique that uses a polar stationary phase (like amine-bonded silica) with a mixed aqueous-organic mobile phase.[11]
Q3: Is recrystallization a viable purification method for these types of indazole derivatives?
A3: Absolutely. Recrystallization is a powerful and scalable purification technique, especially if your product is a solid with moderate to high crystallinity. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[12][13][14] A patent for separating substituted indazole isomers specifically mentions recrystallization from mixed solvent systems like acetone/water, ethanol/water, or THF/water as being highly effective.[15]
Troubleshooting Guide: Specific Experimental Issues
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Dark-colored crude product; grey/black residue in purified fractions. | Residual palladium catalyst.[5] | 1. Filtration through Celite®: Before workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a 1-2 cm pad of Celite®. This is effective for removing heterogeneous palladium.[6][16] 2. Scavengers: For soluble palladium, use a scavenger resin (e.g., thiol-based silica) or activated carbon to bind the metal, which can then be removed by filtration.[17][18] |
| NMR shows a significant peak for 1,3-dimethyl-1H-indazole. | Protodeboronation of the starting boronic acid.[3] | 1. Reaction Optimization: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Minimize reaction time and use the mildest base and lowest temperature that afford good conversion. 2. Purification: The protodeboronated side product is typically less polar than the desired coupled product. Careful flash column chromatography should allow for separation. |
| Mass spec shows an unexpected mass corresponding to a dimer of my starting boronic acid. | Homocoupling of the boronic acid, often catalyzed by Pd(II) species formed in the presence of oxygen.[2] | 1. Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. 2. Reducing Agents: In some cases, adding a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II).[2] 3. Purification: The homocoupled product is significantly larger and less polar than the starting material and can usually be separated by chromatography. |
| Product won't crystallize from solution. | The solution is supersaturated, too concentrated, or lacks nucleation sites. The product may also be an oil. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound if available.[8] 2. Solvent Adjustment: Slowly add a "poor" solvent (an anti-solvent) to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.[13] 3. Purify Further: If the product is an oil due to impurities, further chromatographic purification may be necessary before attempting recrystallization again. |
| Column chromatography yields are very low. | The compound is either irreversibly binding to the silica or degrading on the column. | 1. Deactivate Silica: Pre-treat the silica column by flushing it with the eluent containing a basic modifier (e.g., 1% triethylamine in hexane) before loading the sample.[8] 2. Use Alumina: Switch to a basic or neutral alumina stationary phase.[8] 3. Dry Loading: Adsorb the crude material onto a small amount of silica or Celite® and load it onto the column as a dry powder. This can lead to sharper bands and better recovery.[8] |
Experimental Protocols & Workflows
Protocol 1: General Palladium Removal Post-Suzuki Coupling
This protocol outlines a standard procedure for removing palladium catalyst immediately after the reaction is complete and before aqueous workup.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilute: Dilute the reaction mixture with a generous amount of an organic solvent in which your product is soluble (e.g., 10 volumes of Ethyl Acetate or Dichloromethane). This reduces viscosity.[5]
-
Prepare Celite® Pad: Prepare a filtration setup using a Büchner or sintered glass funnel. Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a flat bed.[5]
-
Filter: Slowly pour the diluted reaction mixture onto the center of the Celite® pad.
-
Wash: Wash the Celite® pad thoroughly with fresh solvent to ensure complete recovery of the product.[6]
-
Collect Filtrate: The collected filtrate, now free of heterogeneous palladium, can be carried forward to an aqueous workup and further purification.
Visualizing Purification Strategies
A logical workflow is critical for efficient purification. The following diagram outlines a decision-making process for purifying a typical product derived from a Suzuki coupling reaction.
Caption: Decision tree for purification workflow.
The following diagram illustrates the common side reactions that generate key impurities during a Suzuki-Miyaura coupling.
Caption: Common Suzuki coupling side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. spinchem.com [spinchem.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings with Substituted Indazole Boronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substituted indazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the lab. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience to ensure you achieve the highest levels of success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Suzuki-Miyaura coupling of indazole boronic acids.
Q1: Why are Suzuki-Miyaura couplings with indazole-containing compounds often challenging?
A1: The primary challenge arises from the indazole moiety itself, particularly when it is N-H unprotected. The acidic proton on the nitrogen can lead to several complications:
-
Catalyst Inhibition: The nitrogen lone pair can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have diminished activity.[1][2]
-
Base Sensitivity: The acidic N-H can react with the base required for the catalytic cycle, altering the reaction stoichiometry and potentially leading to side reactions.
-
Substrate and Product Inhibition: Both the starting indazole and the coupled product can act as ligands for the palladium catalyst, effectively sequestering it from the desired catalytic cycle.[1]
Q2: What is the most critical factor to consider for a successful coupling with a substituted indazole boronic acid?
A2: The single most critical factor is the selection of an appropriate ligand for the palladium catalyst. The ligand's electronic and steric properties directly influence the stability and reactivity of the catalytic species, mitigating the inhibitory effects of the indazole ring.[3][4] Bulky, electron-rich phosphine ligands are generally the preferred choice.[4][5]
Q3: What are boronic acid homocoupling and protodeboronation, and how can I prevent them?
A3: These are two common side reactions that reduce the yield of your desired product:
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It is primarily caused by the presence of dissolved oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.[6] To prevent this, rigorous degassing of your reaction mixture and solvents is crucial. Using a pre-activated Pd(0) catalyst or a precatalyst that rapidly converts to the active Pd(0) species can also be beneficial.[6]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, or prolonged reaction times.[4][7] To minimize protodeboronation, you can use anhydrous solvents where possible, carefully control the reaction temperature, and monitor the reaction to avoid unnecessarily long reaction times. Using more stable boronate esters, such as pinacol esters, can also be an effective strategy.[8]
Troubleshooting Guide for Challenging Indazole Couplings
When your reaction doesn't proceed as expected, this guide will help you diagnose and solve the problem.
Problem 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Ligand Selection | The ligand may not be sterically bulky or electron-rich enough to promote reductive elimination and prevent catalyst inhibition by the indazole nitrogen. Solution: Switch to a Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have been shown to be highly effective for coupling nitrogen-containing heterocycles.[1][4][5] |
| Catalyst Deactivation | The acidic N-H of an unprotected indazole can deactivate the catalyst. The pKa of the heterocycle is a key factor; more acidic heterocycles are more inhibitory.[1] Solution: 1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. If possible, protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or benzyl) that can be removed later.[1] |
| Suboptimal Base | The choice and amount of base are critical. An inappropriate base can lead to poor reaction kinetics or degradation of starting materials. Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for these couplings due to its sufficient basicity and lower nucleophilicity.[1][5] Ensure the base is finely powdered to maximize its surface area. |
| Poor Reagent Quality | Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst. Boronic acids can degrade over time. Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and properly degassed. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[6] Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] |
| Excessive Reaction Time/Temperature | High temperatures and long reaction times can promote the protodeboronation of the boronic acid.[7] Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate Catalyst Precursor | Using a Pd(II) salt like Pd(OAc)₂ can sometimes lead to initial homocoupling before the active Pd(0) species is formed.[6] Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that is designed for rapid and clean generation of the active catalyst.[5] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the key steps.
Caption: The Suzuki-Miyaura catalytic cycle and the point of catalyst inhibition by N-H indazoles.
Catalyst and Ligand Selection Guide
The choice of palladium source and ligand is paramount for success. Below is a guide to help you select the optimal combination for your specific system.
| Scenario | Recommended Ligand | Palladium Source | Rationale |
| General purpose, N-protected indazole | SPhos | Pd₂(dba)₃ or SPhos Pd G3/G4 | SPhos is a robust, electron-rich, and sterically demanding ligand that promotes efficient coupling for a wide range of substrates.[4][9] |
| N-H unprotected indazole | XPhos | XPhos Pd G3/G4 | XPhos provides even greater steric bulk than SPhos, which can be beneficial in preventing catalyst deactivation by the N-H group of the indazole.[1][4] |
| Sterically hindered substrates | RuPhos or tBuXPhos | RuPhos Pd G3/G4 | These ligands possess increased steric bulk, which is often necessary to facilitate the coupling of ortho-substituted or otherwise sterically demanding partners.[5] |
| Coupling with heteroaryl boronic acids | Pd(dppf)Cl₂ | N/A | This catalyst has shown good efficacy in couplings of bromoindazoles with heteroaryl boronic acids like pyrrole and thiophene derivatives.[10] |
Troubleshooting Workflow
When faced with a challenging coupling, a systematic approach is essential.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings of indazoles.
Key Experimental Protocols
Protocol 1: General Procedure for Coupling of an N-Protected Bromoindazole
This protocol provides a robust starting point for many substituted indazole couplings.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected bromoindazole (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol 2: Procedure for a Challenging Coupling with an N-H Unprotected Chloroindazole
This protocol is adapted for more challenging substrates, such as unprotected chloroindazoles.[1]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-H unprotected chloroindazole (1.0 equiv.), the arylboronic acid (2.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2.5–3.5 mol%).
-
Solvent Addition: Add degassed dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction to completion (typically 12-24 hours). Follow the workup and purification steps outlined in Protocol 1.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Welcome to the technical support center for improving the reactivity of sterically hindered boronic acids, with a special focus on (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in Suzuki-Miyaura coupling reactions involving this and similar sterically demanding substrates. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome common experimental hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
Answer: Low yields with this sterically hindered boronic acid are a common challenge and can stem from several factors. The primary reasons include:
-
Steric Hindrance: The dimethyl-indazole moiety presents significant steric bulk around the boronic acid group, which can impede the crucial transmetalation step in the catalytic cycle.[1][2]
-
Catalyst Deactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to deactivation.[3][4]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures.[5][6]
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst or could be deactivated by oxygen.[1][6]
-
Inefficient Transmetalation: The boronic acid may not be sufficiently activated by the base to facilitate the transfer of the aryl group to the palladium center.[6]
To address these issues, a systematic optimization of the reaction conditions is necessary.
Question 2: How can I overcome the steric hindrance associated with this compound?
Answer: Overcoming steric hindrance is key to a successful coupling. The selection of the palladium catalyst, specifically the ligand, is critical.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and create a sterically demanding environment that can favor the desired reductive elimination.[2][6]
-
Catalyst System: Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ to bypass the in-situ reduction step.[6] Alternatively, modern palladacycle precatalysts (e.g., G2, G3, G4) are highly active and can be very effective.[7]
Below is a decision tree to guide your selection of key reaction components.
Caption: Decision tree for selecting key reaction components.
Question 3: What is protodeboronation and how can I minimize it?
Answer: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5] This is often promoted by harsh basic conditions and elevated temperatures.[6] For a sterically hindered and potentially sensitive substrate like this compound, minimizing protodeboronation is crucial.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[6][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[6][9] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[6][10]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[6]
The following diagram illustrates the competing pathways of Suzuki coupling and protodeboronation.
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Question 4: How do I choose the optimal base and solvent system?
Answer: The base and solvent play a critical role in activating the boronic acid and facilitating the catalytic cycle.[3][11]
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[3][11]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6]
-
Solubility: Ensure the base is finely powdered to maximize its surface area and solubility. In some cases, adding a small amount of water to solvents like dioxane or THF can improve the base's solubility and facilitate boronate formation.[6]
-
-
Solvent System: The choice of solvent can significantly influence the reaction outcome.
-
Aprotic Solvents: Dioxane, THF, and toluene are common choices, often with a small amount of water as a co-solvent.
-
Protic Solvents: In some cases, protic solvents like isopropanol can be effective, especially when using milder bases like CsF.[8]
-
The following table summarizes recommended starting conditions for screening.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd₂(dba)₃ / SPhos | XPhos Pd G3 | Pd(PPh₃)₄ |
| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2 equiv.) | KF (3 equiv.) |
| Solvent | Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | 2-MeTHF |
| Temperature | 80-110 °C | 100 °C | 90 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).[6]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a precatalyst).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3] Alternatively, use the freeze-pump-thaw method for rigorous oxygen removal.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][6]
-
Purification: Purify the crude product by flash column chromatography.[1][6]
Protocol for Conversion to Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a reliable strategy.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Understanding the Suzuki-Miyaura Catalytic Cycle
A clear understanding of the catalytic cycle is essential for effective troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. This step can be slow for electron-rich or sterically hindered halides.[6]
-
Transmetalation: The aryl group from the activated boronate species is transferred to the Pd(II) complex. This is often the rate-limiting step, especially with hindered boronic acids.[6]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Analytical Characterization
Accurate analysis of the starting materials and reaction progress is crucial.
-
Purity of Boronic Acid: The purity of this compound should be assessed before use. NMR spectroscopy (¹H and ¹¹B) and LC-MS are effective techniques.[12] Titration methods can also be employed to determine purity.[13]
-
Reaction Monitoring: LC-MS is an invaluable tool for monitoring the consumption of starting materials and the formation of the desired product, as well as identifying potential side products like the protodeboronated indazole.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. zzylchem.com [zzylchem.com]
Effect of temperature on the stability and reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Technical Support Center: (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
A Guide to Thermal Stability and Reactivity
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful application of this versatile building block in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter, with a specific focus on the critical role of temperature.
This compound is a key reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, like many heteroarylboronic acids, its stability and reactivity are highly sensitive to experimental conditions, especially temperature. Understanding and controlling this variable is paramount to achieving reproducible, high-yield results.
Part 1: FAQs on Stability and Storage
This section addresses common questions regarding the proper handling and storage of this compound to maintain its integrity over time.
Q1: What are the ideal long-term storage conditions for this compound?
A1: The optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis, oxidation, and thermal decomposition.[1] We strongly recommend storing the solid compound under the conditions outlined in Table 1.
Table 1: Recommended Storage & Handling Summary for this compound
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | Refrigerated (2-8°C) | Low temperatures significantly slow the rate of all chemical degradation pathways.[1] Storing below 4°C is ideal for long-term stability.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation of the boronic acid, a common side reaction that can form the corresponding phenol (1,3-Dimethyl-1H-indazol-6-ol).[1][2] |
| Moisture | Tightly sealed container in a desiccator | Boronic acids are susceptible to hydrolysis. Exposure to moisture can lead to protodeboronation and the formation of inactive boroxines (cyclic anhydrides).[3][4] |
| Light | Amber vial or dark location | While less critical than temperature and moisture, protection from light is a general best practice to prevent potential photochemical degradation. |
Q2: I received a shipment that was delayed and exposed to ambient temperatures. Is the boronic acid still viable?
A2: This is a valid concern. While short-term exposure to ambient temperatures may not lead to complete degradation, it can compromise the purity and reactivity of the material. Boronic acids can dehydrate at elevated temperatures to form boroxines. While this process is often reversible upon exposure to water during reaction setup, the reagent's stoichiometry is altered. The more significant risk is accelerated protodeboronation, which is irreversible.[5]
Recommendation: Before use, we advise re-analyzing the material's purity via LC-MS or quantitative NMR. Compare the results to the certificate of analysis provided with the shipment. If a significant decrease in purity is observed, using a fresh lot is recommended for critical applications.
Q3: My solid this compound appears clumpy and discolored. What does this indicate?
A3: Physical changes are often the first sign of degradation.
-
Clumping or Caking: This typically indicates moisture absorption.[3] The presence of water can facilitate hydrolysis and protodeboronation.
-
Discoloration (e.g., yellowing or browning): This may suggest oxidation or the formation of other impurities.
If you observe these changes, the reagent's performance in sensitive reactions like Suzuki-Miyaura coupling will likely be compromised, leading to lower yields and the formation of impurities that complicate purification.
Part 2: Troubleshooting Guide for Reactivity in Suzuki-Miyaura Coupling
Temperature is a double-edged sword in Suzuki-Miyaura coupling; it is required to drive the reaction forward but can also accelerate undesirable side reactions.[6] This section provides solutions to common temperature-related problems.
Q4: My Suzuki coupling reaction is not proceeding or giving very low yields. How do I troubleshoot the reaction temperature?
A4: When a Suzuki coupling fails, temperature is a primary parameter to investigate. The issue could be either insufficient thermal energy or excessive heat causing degradation.
-
Scenario 1: The Temperature is Too Low. The catalytic cycle for Suzuki coupling has several steps, including oxidative addition, transmetalation, and reductive elimination. Each has an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, especially with challenging substrates like aryl chlorides.
-
Solution: Incrementally increase the reaction temperature in 10-15°C steps (e.g., from 70°C to 85°C, then to 100°C). Monitor the reaction progress by TLC or LC-MS at each step.
-
-
Scenario 2: The Temperature is Too High. Excessive heat can be more damaging than insufficient heat. High temperatures dramatically accelerate the decomposition of both the boronic acid (via protodeboronation) and the palladium catalyst.[5][7]
-
Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider switching to a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often facilitate coupling at lower temperatures, preserving the integrity of your sensitive boronic acid.[8]
-
Q5: I am observing a significant amount of 1,3-dimethyl-1H-indazole as a byproduct. What is causing this and how can I prevent it?
A5: The formation of 1,3-dimethyl-1H-indazole is a classic sign of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[4] This is one of the most common failure modes for Suzuki couplings involving heteroarylboronic acids.
Causality:
-
Heat: Protodeboronation is a thermally-driven process. The higher the temperature, the faster the rate of this side reaction.[5]
-
Aqueous Base: The combination of water and a strong base creates conditions that are highly conducive to protodeboronation.[9] The rate can be highly pH-dependent.[10]
Solutions:
-
Reduce Temperature: This is the most direct way to minimize protodeboronation.
-
Use a Milder/Anhydrous Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃. Using anhydrous conditions where possible can also be beneficial.
-
Minimize Water Content: Use anhydrous solvents and ensure all reagents are dry. While some water is often necessary to facilitate the reaction, excess water will promote protodeboronation.
-
Employ a "Slow-Release" Strategy: For particularly unstable boronic acids, consider converting it to a more stable N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air- and moisture-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[5][10]
Table 2: Troubleshooting Summary for Temperature-Related Issues in Suzuki Coupling
| Issue Observed | Potential Temperature-Related Cause | Suggested Solutions |
| Low or No Conversion | 1. Temperature too low (insufficient activation energy). 2. Temperature too high (reagent/catalyst decomposed before reacting). | 1. Incrementally increase temperature. 2. Lower temperature and use a more active catalyst/ligand system.[8] |
| Formation of 1,3-dimethyl-1H-indazole | High temperature accelerating protodeboronation, especially with aqueous base.[4][5] | Lower temperature, use a milder base (K₃PO₄), minimize water, or use a MIDA boronate surrogate.[10] |
| Formation of Palladium Black | Catalyst decomposition, often accelerated by excessive heat. | Lower the reaction temperature, ensure rigorous deoxygenation, and consider a more stable precatalyst.[2] |
| Reaction Stalls Mid-Way | Gradual thermal degradation of the boronic acid or catalyst over the reaction time. | Lower the overall reaction temperature and potentially extend the reaction time. Ensure uniform heating to avoid "hot spots". |
Part 3: Key Experimental Protocols & Visualizations
Adherence to proper experimental technique is critical. The following protocols and diagrams illustrate best practices for handling this compound.
Protocol 1: Proper Handling and Dispensing of Solid Boronic Acid
-
Equilibration: Before opening, allow the sealed container of the boronic acid to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and dispensing operations in a glove box or under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels.
-
Resealing: Promptly and securely reseal the container, purge the headspace with inert gas, and return it to refrigerated storage.
Protocol 2: General Procedure for a Temperature-Controlled Suzuki-Miyaura Coupling
-
Vessel Preparation: Dry a Schlenk flask or reaction vial thoroughly in an oven and allow it to cool under vacuum or an inert gas stream.
-
Reagent Addition: To the flask, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the ligand under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) via cannula or syringe. Proper degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min) is crucial to remove oxygen, which can cause catalyst deactivation and homocoupling of the boronic acid.[7]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) under inert atmosphere.
-
Heating: Place the sealed reaction vessel in a pre-heated oil bath or heating block equipped with a contact thermometer to ensure accurate and uniform temperature control. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) for analysis by TLC or LC-MS.
Visualizing Reaction vs. Degradation
The following diagram illustrates the critical competition between the desired productive Suzuki-Miyaura cycle and the temperature-influenced degradation pathways.
Caption: Competing pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. laballey.com [laballey.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid vs other isomers
An In-Depth Guide to the Comparative Reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid and Its Positional Isomers in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Indazoles in Modern Chemistry
The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[1] The functionalization of the indazole ring is therefore a critical task in drug discovery and development. Among the most powerful tools for creating carbon-carbon bonds on such scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
At the heart of this transformation is the organoboron reagent, typically a boronic acid.[4] These compounds are valued for their stability, low toxicity, and broad functional group tolerance.[5] However, not all boronic acids are created equal. The position of the boronic acid group on the indazole ring, along with the substitution pattern, profoundly impacts its stability and reactivity.
This guide provides a detailed comparative analysis of This compound against its other positional isomers. We will dissect the underlying principles governing their reactivity, supported by mechanistic insights and established experimental observations, to provide researchers with a predictive framework for designing robust and efficient synthetic routes.
Pillar 1: The Theoretical Framework—Understanding Reactivity Drivers
The efficiency of a Suzuki-Miyaura coupling is not arbitrary. It is governed by a delicate interplay of electronic and steric factors that influence the key steps of the catalytic cycle, particularly the transmetalation step.[6][7]
Electronic Effects: The Push and Pull on Boron
The boronic acid's reactivity is intrinsically linked to the electropositivity of the boron atom and the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. The electronic nature of the indazole ring system, modulated by its substituents, dictates this property.
-
The Indazole Core: The indazole ring is an electron-rich heteroaromatic system.
-
Methyl Substituents: The two methyl groups at the N1 and C3 positions in our target series are electron-donating groups (EDGs) through induction and hyperconjugation. This increases the overall electron density of the ring system.
-
Impact on Boron: An increase in electron density on the aromatic ring makes the ipso-carbon less nucleophilic and can slow the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) tend to accelerate this step.[5] The position of the boronic acid relative to the methyl groups is therefore critical.
Steric Effects: The Catalyst's Challenge
Steric hindrance around the B(OH)₂ group can significantly impede the formation of the pre-transmetalation complex with the palladium catalyst.[8] Large or ortho-substituents can effectively shield the boron atom, requiring more forcing conditions, specialized bulky phosphine ligands (e.g., Buchwald ligands), or resulting in lower yields.[8]
The Suzuki-Miyaura Catalytic Cycle
To contextualize these effects, we must consider the fundamental mechanism of the reaction. The cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-determining step and is highly sensitive to the steric and electronic properties of the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Head-to-Head Comparison of Isomers
While direct kinetic studies comparing all isomers of (1,3-Dimethyl-1H-indazolyl)boronic acid are not consolidated in the literature, we can construct a robust predictive model based on the principles outlined above. We will focus on the C4, C5, C6, and C7 isomers.
| Isomer Position | Key Structural Feature | Predicted Steric Hindrance | Predicted Electronic Effect | Overall Predicted Reactivity |
| C6 (Target) | Para to C3-Me, Meta to N1-Me | Low | Balanced; moderate activation | High / Versatile |
| C4 | Ortho to C3-Me | High | Strong electron donation | Low to Moderate |
| C5 | Meta to C3-Me, Para to N1-Me | Low | Strong electron donation | Moderate to High |
| C7 | Ortho to N1-Me | Moderate | Moderate activation | Moderate |
In Focus: this compound
This isomer represents a "sweet spot" in terms of reactivity.
-
Sterics: The C6 position is sterically unencumbered. The adjacent C5 and C7 positions bear only hydrogen atoms, allowing for easy access by the bulky palladium catalyst.
-
Electronics: The boronic acid at C6 is sufficiently removed from the N1 and C3 methyl groups that their electron-donating effects are moderated. This results in a well-balanced electronic profile that does not overly deactivate the boronic acid, making it a reliable and versatile coupling partner for a wide range of aryl halides.
The Challenging Isomer: (1,3-Dimethyl-1H-indazol-4-YL)boronic acid[11][12]
The C4-isomer presents the most significant challenges.
-
Sterics: The boronic acid is positioned directly adjacent to the C3-methyl group. This ortho relationship creates substantial steric bulk, which can be expected to slow the transmetalation step considerably. Specialized, highly active catalyst systems (e.g., those with bulky, electron-rich biarylphosphine ligands) may be required to achieve reasonable yields.[8]
-
Electronics: The proximity to the C3-methyl group also means it experiences a strong electron-donating effect, further reducing its reactivity.
The Alternative Isomer: (1,3-Dimethyl-1H-indazol-5-YL)boronic acid
This isomer is a viable alternative to the C6-isomer.
-
Sterics: Like the C6 position, C5 is sterically open, facilitating catalyst approach.
-
Electronics: The C5 position is para to the N1-methyl group, placing it under a stronger inductive influence than the C6 position. This may slightly decrease its reactivity compared to the C6 isomer, but it is still expected to be an effective coupling partner.
The Flanked Isomer: (1,3-Dimethyl-1H-indazol-7-YL)boronic acid
-
Sterics: The C7 position is ortho to the N1-methyl group. While a methyl group is smaller than many other substituents, it still introduces more steric hindrance than a hydrogen atom, potentially slowing the reaction compared to the C5 and C6 cases.
-
Electronics: The electronic influence from the methyl groups is similar to the C6-isomer, making steric hindrance the primary differentiating factor.
Pillar 3: Self-Validating Experimental Design
To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following protocol provides a robust baseline for comparing the isomers. The key to a valid comparison is to keep all parameters—catalyst, base, solvent, temperature, and concentration—identical for each isomer tested.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
Objective: To couple various (1,3-Dimethyl-1H-indazol-X-YL)boronic acid isomers with a standard aryl halide (e.g., 4-bromoanisole) and compare reaction progress/yield over time.
Materials:
-
(1,3-Dimethyl-1H-indazol-X-YL)boronic acid isomer (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the indazolylboronic acid isomer (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)₂ (2 mol%), Sphos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Rationale: Using a Schlenk tube allows for the maintenance of an inert atmosphere, which is critical for preventing the degradation of the Pd(0) catalyst. Sphos is a bulky, electron-rich ligand known to facilitate challenging couplings. K₃PO₄ is an effective base for activating the boronic acid.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Rationale: Dioxane is an excellent solvent for the organic reagents, while the presence of water is often crucial for facilitating the transmetalation step and dissolving the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Elevated temperatures increase reaction rates. Vigorous stirring ensures homogeneity.
-
-
Monitoring & Quenching: Monitor the reaction by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h). Once the starting material is consumed (or after a fixed time for comparison), cool the reaction to room temperature.
-
Work-up & Purification: Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Rationale: The aqueous work-up removes the inorganic base and salts. Purification by chromatography isolates the desired product for accurate yield determination.
-
Caption: A standardized workflow for comparative reactivity studies.
Conclusion and Authoritative Insights
The reactivity of (1,3-Dimethyl-1H-indazolyl)boronic acids in Suzuki-Miyaura coupling is a nuanced function of steric and electronic effects dictated by the boronic acid's position.
-
This compound emerges as a highly versatile and reliable reagent due to its favorable combination of low steric hindrance and balanced electronic activation. It should be considered the default choice for general synthetic applications.
-
The C4-isomer is predicted to be the least reactive due to significant steric shielding from the adjacent C3-methyl group. Its successful use will likely depend on carefully optimized conditions with highly active catalyst systems.
-
The C5 and C7 isomers represent intermediate cases, with their reactivity profiles being generally high but potentially modulated by subtle electronic and steric factors, respectively.
For researchers in drug development, understanding these intrinsic reactivity trends is paramount. It allows for more logical route scouting, reduces the time spent on arduous optimization, and enables the strategic synthesis of complex indazole-containing molecules. While this guide provides a strong predictive framework, empirical validation using a standardized protocol remains the ultimate arbiter of performance for any specific substrate pairing. The use of more stable boronic acid surrogates, such as pinacol[11][12] or MIDA boronates, can also be an effective strategy for handling particularly sensitive or sluggish substrates.
References
- 1. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to NMR Validation of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid Reaction Products
This guide provides an in-depth comparison and validation methodology for reaction products originating from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also the underlying scientific rationale for unequivocal structure determination.
Introduction: The Significance of the 1,3-Dimethyl-1H-indazole Scaffold
The 1,3-dimethyl-1H-indazole moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active molecules. Its rigid structure and specific hydrogen bonding capabilities make it a valuable component in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. This compound is a key building block for introducing this scaffold, most commonly via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Given the potential for isomeric byproducts and reaction failures, rigorous and unambiguous structural validation of the final products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide will compare the expected product structure with potential alternatives and provide the NMR-based evidence to differentiate them.
The Primary Reaction: Suzuki-Miyaura Cross-Coupling
A typical application of this compound is its reaction with an aryl halide (Ar-X) to form a C-C bond, yielding a 6-aryl-1,3-dimethyl-1H-indazole.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
The validation of the product structure requires not only confirming the presence of the desired 6-aryl-1,3-dimethyl-1H-indazole but also ruling out common alternative products.
Product vs. Alternatives: A Comparative Overview
The primary alternative products in a Suzuki-Miyaura reaction involving this compound are typically the result of side reactions. The most common of these is protodeboronation, where the boronic acid is replaced by a hydrogen atom.
| Product | Structure | Formation Pathway | Key Differentiating Feature |
| Expected Product | 6-Aryl-1,3-dimethyl-1H-indazole | Suzuki-Miyaura Coupling | Presence of signals from the coupled aryl group. |
| Alternative 1 | 1,3-Dimethyl-1H-indazole | Protodeboronation | Absence of aryl group signals; presence of a proton at the 6-position of the indazole. |
| Alternative 2 | Homocoupled Dimer | Homocoupling of the boronic acid | Dimeric structure with corresponding NMR signal complexity and integration. |
NMR Spectroscopy: The Gold Standard for Validation
A multi-faceted NMR approach, employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides irrefutable evidence for the product's structure.
¹H NMR: The First Line of Inquiry
The ¹H NMR spectrum offers a quick and informative first look at the reaction outcome. Key diagnostic regions include the aromatic protons of the indazole core and the newly introduced aryl group, as well as the characteristic singlets of the two methyl groups.
Expected ¹H NMR Signatures:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-7 (Indazole) | ~7.8-8.0 | d | Doublet due to coupling with H-5. |
| H-5 (Indazole) | ~7.4-7.6 | dd | Doublet of doublets from coupling to H-7 and H-4. |
| H-4 (Indazole) | ~7.1-7.3 | d | Doublet due to coupling with H-5. |
| N-CH₃ | ~4.0-4.2 | s | Singlet, typically downfield. |
| C-CH₃ | ~2.6-2.8 | s | Singlet, typically upfield. |
| Aryl Protons | 7.0-8.0 | m | Dependent on the coupled aryl group. |
In the case of protodeboronation , the spectrum would simplify significantly, showing a proton at the C-6 position, typically as a doublet of doublets, and a complete absence of the new aryl group's signals.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The chemical shift of the C-6 carbon is particularly diagnostic.
Expected ¹³C NMR Signatures:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-6 (Indazole) | ~135-145 | Quaternary carbon, shifted downfield due to aryl substitution. |
| C-3a, C-7a | ~120-140 | Quaternary carbons of the fused ring system. |
| C-3 | ~140-150 | Quaternary carbon bearing a methyl group. |
| N-CH₃ | ~35-40 | |
| C-CH₃ | ~15-20 | |
| Aryl Carbons | ~110-140 | Dependent on the coupled aryl group. |
For the protodeboronation product , the C-6 carbon would appear as a methine carbon (CH) at a more upfield chemical shift, and its presence would be confirmed in a DEPT-135 experiment.
2D NMR: Unambiguous Connectivity
Two-dimensional NMR experiments are crucial for confirming the precise connectivity of the atoms and definitively assigning the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is essential for assigning the protonated carbons of both the indazole and the new aryl ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this validation. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations to confirm the 6-aryl substitution include:
-
Correlations from the ortho-protons of the new aryl group to the C-6 of the indazole.
-
Correlations from the H-5 and H-7 protons of the indazole to the C-6 carbon.
-
Correlations from the N-CH₃ protons to C-3a and C-7a, and from the C-CH₃ protons to C-3 and C-3a, confirming the 1,3-dimethyl substitution pattern.
-
A Comparative Guide to Assessing the Purity of Synthesized (1,3-Dimethyl-1H-indazol-6-YL)boronic acid by HPLC
In the landscape of pharmaceutical development and synthetic chemistry, the purity of building blocks such as boronic acids is paramount. These compounds are critical intermediates, most notably in Suzuki-Miyaura coupling reactions, for the creation of novel therapeutics and complex molecules.[1] The presence of impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, a key heterocyclic intermediate. We will explore the nuances of HPLC method development for this class of compounds and compare its performance against alternative analytical techniques, supported by experimental data and protocols.
The Analytical Challenge of Boronic Acids
Boronic acids present unique challenges in analytical chemistry. They are known to undergo dehydration to form cyclic boroxine structures, which can complicate analysis.[2][3] Furthermore, their polarity can make them difficult to retain on traditional reversed-phase HPLC columns.[4] For this compound, potential process-related impurities could include starting materials, by-products from incomplete reactions, and degradation products. Therefore, a robust and reliable analytical method is crucial for accurate purity determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC remains a cornerstone technique in pharmaceutical quality control for its versatility and reliability.[1][5] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach.
Causality Behind Experimental Choices in HPLC Method Development
The development of a successful RP-HPLC method hinges on several key parameters, each chosen to address the specific chemical properties of boronic acids.
-
Column Selection: A C18 stationary phase is a common starting point for many small molecules. However, for polar compounds like boronic acids, specialized columns such as those with polar end-capping or phenyl-hexyl phases can offer enhanced retention and selectivity. The choice of a column with low silanol activity is also critical to minimize on-column degradation of the boronic acid.[6][7][8]
-
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), plays a crucial role in retention and peak shape. The pH of the aqueous phase is a critical parameter. For boronic acids, which are weakly acidic, adjusting the pH can influence their ionization state and, consequently, their retention time.[1] A low pH mobile phase, often containing formic acid or trifluoroacetic acid, is generally preferred to suppress the ionization of the boronic acid group, leading to better retention on a reversed-phase column.[1]
-
Detection: The indazole ring in this compound contains a chromophore, making UV detection a suitable and straightforward choice. The selection of an appropriate wavelength, typically at the absorbance maximum of the analyte, ensures high sensitivity.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound by HPLC.
Caption: HPLC workflow for purity analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol provides a starting point for the purity determination of this compound. Method optimization may be required based on the specific impurity profile of the synthesized batch.
1. Instrumentation and Consumables:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the synthesized sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures.[5][9] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[5][9] For the analysis of this compound, a UPLC method could offer a high-throughput solution for quality control, especially in a production environment.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC or UPLC with a mass spectrometer provides not only quantitative purity data but also valuable structural information about the impurities.[10][11][12] ESI-MS is a soft ionization technique suitable for the analysis of boronic acids.[2] This is particularly useful for identifying unknown impurities and confirming the structure of the main component. However, boronic acids can form adducts and boroxines, which can complicate mass spectral interpretation.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is an indispensable tool for the structural elucidation and purity assessment of boronic acids.[13][14][15][16] ¹H NMR can provide information on the overall structure and the presence of proton-containing impurities. ¹¹B NMR is highly specific for boron-containing compounds and can distinguish between the boronic acid and its corresponding boroxine anhydride.[13][17] While not as sensitive as HPLC for trace impurity detection, NMR is a powerful technique for identifying and quantifying major impurities without the need for reference standards for each impurity.
The following diagram provides a comparative overview of these analytical techniques for boronic acid purity assessment.
Caption: Comparison of analytical techniques.
Data Presentation: A Comparative Summary
The following table presents a hypothetical comparison of purity assessment results for a synthesized batch of this compound using the discussed techniques.
| Analytical Technique | Purity (%) | Major Impurity Detected | Comments |
| RP-HPLC | 98.5 | Unidentified peak at RRT 1.2 | Good for routine QC, but impurity identity is unknown. |
| UPLC | 98.6 | Unidentified peak at RRT 1.2 | Faster analysis with similar purity results to HPLC. |
| LC-MS | 98.5 | Starting material (by mass) | Confirmed the identity of the major impurity. |
| ¹H NMR | >98 | Residual solvent (DMSO) | Provides structural confirmation and detects non-UV active impurities. |
| ¹¹B NMR | >99 | No significant boroxine detected | Confirms the integrity of the boronic acid moiety. |
Conclusion: A Multi-faceted Approach to Purity Assessment
While reversed-phase HPLC provides a robust and reliable method for the routine purity assessment of this compound, a comprehensive understanding of a sample's purity profile is best achieved through a multi-technique approach. The high-throughput capabilities of UPLC, the impurity identification power of LC-MS, and the definitive structural information from NMR spectroscopy each contribute to a self-validating system of analysis. For researchers, scientists, and drug development professionals, the choice of analytical technique will depend on the specific stage of development, the required level of characterization, and the available instrumentation. This guide underscores the importance of a well-developed HPLC method as the foundation of purity assessment, complemented by orthogonal techniques for a complete and trustworthy characterization of this critical synthetic intermediate.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Biological Activity of N-Methylated Indazole Derivatives
Introduction: The Versatility of the N-Methylated Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[1][2][3] The introduction of a methyl group onto one of the nitrogen atoms of the indazole ring (N-methylation) can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activities of N-methylated indazole derivatives, with a focus on their anticancer and anti-inflammatory effects, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR), highlighting the critical role of the N-methylation position (N1 vs. N2) in determining therapeutic potential.
The two possible regioisomers, N1- and N2-methylated indazoles, often exhibit distinct biological profiles. The regioselectivity of the methylation reaction is a crucial aspect of their synthesis and is influenced by kinetic and thermodynamic factors.[4][5] For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the FDA-approved anticancer drug Pazopanib, a potent multi-target tyrosine kinase inhibitor.[4] This underscores the importance of understanding how the position of the methyl group impacts the interaction of these molecules with their biological targets.
This guide will explore the biological activities of N-methylated indazoles as:
-
Anticancer Agents: Focusing on their role as kinase inhibitors targeting various signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Agents: Examining their mechanisms in modulating inflammatory responses.
We will present a detailed comparison of their efficacy, supported by in vitro experimental data, and provide standardized protocols for key biological assays to ensure the reproducibility and validation of findings.
Anticancer Activity: Targeting Key Signaling Pathways
N-methylated indazole derivatives have emerged as a promising class of anticancer agents, primarily acting as inhibitors of various protein kinases that are often dysregulated in cancer.[6][7] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival.
Kinase Inhibition: A Primary Mechanism of Action
Many N-methylated indazole derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity.[6] This targeted approach offers the potential for higher efficacy and reduced side effects compared to traditional chemotherapy.
The following workflow outlines a standard procedure for evaluating the kinase inhibitory potential of N-methylated indazole derivatives.
Caption: Workflow for in vitro kinase inhibition assay.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative N-methylated indazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug required for 50% inhibition in vitro).
| Compound ID | N-Methylation Position | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N1 | JNK3 Inhibitor | - | 0.005 | [8] |
| Compound B | N2 | VEGFR-2 Inhibitor | - | 0.0345 | [6] |
| Compound 2f | N1 | Apoptosis Induction | 4T1 (Breast) | 0.23 | [9][10] |
| Compound 9 | N2 | Antiproliferative | A2780 (Ovarian) | 4.21 | [11] |
| Compound 9 | N2 | Antiproliferative | A549 (Lung) | 18.6 | [11] |
| Compound 79e | N1 | GRK2 Inhibitor | - | 0.008 | [6] |
Discussion of Structure-Activity Relationship (SAR):
The position of the methyl group on the indazole ring significantly impacts the anticancer activity. For instance, in the development of JNK3 inhibitors, N-aromatic substitution on the indazole scaffold led to potent and selective compounds.[8] Similarly, for VEGFR-2 inhibitors, substitutions at the 2-position of the pyrimidine ring attached to the indazole core were found to be crucial for enhanced activity.[6] The data suggests that the N2-position may be favorable for targeting certain kinases, as exemplified by the precursor to Pazopanib.[4]
Furthermore, other substitutions on the indazole ring play a critical role. For example, the presence of hydrophobic groups or hydrogen bond-forming groups can either decrease or enhance potency, respectively.[6] The introduction of a sulfonyl or methylene group has also been shown to be well-tolerated and can maintain or enhance activity against various cancer cell lines.[9]
Signaling Pathway Modulation
The anticancer effects of N-methylated indazole derivatives are often mediated through the modulation of critical signaling pathways. For example, some derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[9][10]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives, including N-methylated analogs, have demonstrated significant anti-inflammatory and analgesic properties.[1][2][12] Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some N-methylated indazole derivatives have shown inhibitory activity against COX-1 and COX-2.[13]
Modulation of Cytokine Release
Chronic inflammation is often associated with the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-substituted indazolones have been shown to suppress the inflammatory process by blocking the release of these cytokines.[12]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a standard method for evaluating the anti-inflammatory activity of N-methylated indazole derivatives by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
- Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed cells in 96-well plates and allow them to adhere overnight.
- Pre-treat cells with various concentrations of the N-methylated indazole derivatives for 1 hour.
2. Stimulation:
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
- Collect the cell culture supernatant.
- Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
5. Data Analysis:
- Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
- Determine the IC50 values for the inhibition of each inflammatory mediator.
Comparative Analysis of Anti-inflammatory Activity
The following table presents a summary of the in vitro anti-inflammatory activity of some indazole derivatives.
| Compound | Target/Mediator | Assay | IC50 (µM) | Reference |
| Indazole | TNF-α | ELISA | 220.11 | [14] |
| 5-Aminoindazole | TNF-α | ELISA | 230.19 | [14] |
| Dexamethasone (Standard) | TNF-α | ELISA | 31.67 | [14] |
Discussion:
The data indicates that indazole derivatives can inhibit the production of the pro-inflammatory cytokine TNF-α.[14] The anti-inflammatory effects of these compounds are also attributed to their ability to inhibit lysosomal hydrolytic enzymes and stabilize free radicals involved in the inflammatory process.[12] Further studies focusing specifically on N-methylated derivatives are needed to fully elucidate the impact of N-methylation on anti-inflammatory potency.
Conclusion and Future Perspectives
N-methylated indazole derivatives represent a versatile and promising class of bioactive molecules with significant potential in the development of novel anticancer and anti-inflammatory therapies. The position of the methyl group on the indazole nucleus is a critical determinant of their biological activity, influencing their interaction with specific molecular targets.
The comparative analysis presented in this guide highlights the potent kinase inhibitory activity of many N-methylated indazoles, which underpins their anticancer effects. Their ability to modulate key signaling pathways involved in cell proliferation and survival makes them attractive candidates for targeted cancer therapy. Similarly, their capacity to inhibit inflammatory mediators demonstrates their potential for treating a range of inflammatory disorders.
Future research in this field should focus on:
-
Systematic SAR studies: To further optimize the indazole scaffold for enhanced potency and selectivity against specific biological targets.
-
Exploration of N1 vs. N2 isomers: A more direct and comprehensive comparison of the biological activities of N1- and N2-methylated regioisomers is warranted.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising lead compounds in preclinical models.
By leveraging the insights gained from such studies, the full therapeutic potential of N-methylated indazole derivatives can be realized, paving the way for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and analysis of the X-ray crystallography of compounds derived from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and fostering innovation in drug discovery.
Introduction: The Significance of Indazole Boronic Acids in Medicinal Chemistry
Indazole-containing derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The incorporation of a boronic acid moiety introduces unique chemical properties, enabling covalent interactions with biological targets and offering a versatile scaffold for structure-based drug design.[2] Specifically, the 1,3-dimethyl-1H-indazole core has been explored for its potential in developing targeted therapies. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-target interactions.
This guide will focus on the crystallographic analysis of a key derivative, 1,3-Dimethyl-1H-indazol-6-amine, as a close structural analog to the parent boronic acid. While a crystal structure for a direct boronic acid derivative of the 1,3-dimethyl-1H-indazol-6-yl core is not publicly available, the analysis of this amine derivative provides invaluable insights into the molecular geometry and crystal packing of this heterocyclic system. We will compare these findings with the known crystallographic features of boronic acids and their esters to provide a comprehensive analytical perspective.
Comparative Crystallographic Analysis
A cornerstone of crystallographic analysis is the detailed examination of the unit cell parameters and the overall molecular packing. Below is a comparison of the crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine with typical features of arylboronic acids.
| Parameter | 1,3-Dimethyl-1H-indazol-6-amine[3] | Phenylboronic Acid (Typical)[2] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pnma or other |
| a (Å) | 18.3004 (10) | Variable |
| b (Å) | 8.3399 (7) | Variable |
| c (Å) | 5.6563 (1) | Variable |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |
| Volume (ų) | 863.28 (9) | Variable |
| Z | 4 | 4 or 8 |
| Key Supramolecular Interactions | N–H···N hydrogen bonds | O–H···O hydrogen bonds forming dimers |
Expert Insights: The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine reveals a planar molecular skeleton with intermolecular N–H···N hydrogen bonds driving the crystal packing.[3] This is a common feature in nitrogen-containing heterocycles. In contrast, arylboronic acids are well-known to form hydrogen-bonded dimers in the solid state through their B(OH)₂ groups.[2] When designing crystallization experiments for derivatives of this compound, one must consider the potential for both the indazole nitrogen atoms and the boronic acid hydroxyl groups to participate in hydrogen bonding, which will significantly influence the resulting crystal lattice.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes based on established chemical principles.
Synthesis of this compound
The synthesis of the parent boronic acid is a crucial first step. A common route involves the use of a Grignard reagent or an organolithium species followed by reaction with a trialkyl borate.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: Start with 6-bromo-1,3-dimethyl-1H-indazole. React it with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.
-
Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical.
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent will dissolve the compound when heated but lead to supersaturation upon cooling or slow evaporation.
-
Sample Preparation: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Transfer the clear solution to a clean vial and cover it with a cap that has a few small holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial over several days for the formation of single crystals.
Visualization of Key Structures and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Parent boronic acid and its amine derivative.
Caption: General workflow for X-ray crystallography.
Conclusion and Future Directions
The X-ray crystallographic analysis of derivatives of this compound provides critical structural information for advancing drug discovery programs. The detailed analysis of the closely related 1,3-Dimethyl-1H-indazol-6-amine offers a strong foundation for understanding the molecular architecture of this important scaffold. Future work should focus on obtaining high-quality single crystals of the parent boronic acid and its various ester and amide derivatives to build a more comprehensive structure-activity relationship library. Such efforts will undoubtedly accelerate the development of novel and effective therapeutics based on the indazole core.
References
A Head-to-Head Comparison of Boronic Acids Versus Boronic Esters in Specific Applications
For researchers and professionals in synthetic chemistry and drug development, the choice between a boronic acid and a boronic ester is a critical decision that can dictate the efficiency, yield, and practicality of a synthetic route. This guide provides an in-depth, objective comparison of these two pivotal classes of organoboron compounds, grounded in experimental data and field-proven insights to inform the rational selection of the appropriate reagent for specific applications.
Fundamental Properties: The Reactivity-Stability Trade-Off
The principal difference between boronic acids and their ester counterparts lies in a fundamental trade-off between reactivity and stability.[1]
-
Boronic Acids (R-B(OH)₂): These compounds are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[2] This enhanced reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can compromise their shelf-life and reaction outcomes.[2] A significant and often complicating factor is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[3][4] This equilibrium is highly dependent on factors like concentration, solvent, and the presence of water, which can complicate stoichiometry and analysis.[5][6]
-
Boronic Esters (R-B(OR')₂): Boronic esters, with the pinacol ester being the most common, offer substantially greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening campaigns where reagent longevity is paramount.[7] The price for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][8][9]
Data Summary: Physicochemical Properties
| Property | Boronic Acids | Boronic Esters (e.g., Pinacol) | Causality & Experimental Insight |
| Stability | Lower; prone to oxidation, protodeboronation, and boroxine formation.[2] | Higher; often crystalline, air-stable solids suitable for long-term storage.[1] | The two hydroxyl groups of boronic acids are reactive and can be eliminated as water. Esterification with a diol like pinacol creates a more robust cyclic structure, sterically protecting the boron center. |
| Handling | Can be challenging due to instability and boroxine equilibrium.[5] | Easier to handle, weigh, and purify via standard methods like silica gel chromatography.[7] | The solid, crystalline nature of many pinacol esters prevents the handling issues associated with the often-amorphous or equilibrium-driven nature of free boronic acids. |
| Reactivity | Generally higher, leading to faster reaction rates.[1] | Generally lower, may require longer reaction times or more forcing conditions.[1] | The Lewis acidic B(OH)₂ group is more readily activated for transmetalation. Esters often require in situ hydrolysis to the acid form to achieve maximum reactivity.[8] |
| Solubility | Variable; often soluble in polar solvents. | Generally soluble in a wide range of organic solvents. | The bulky, lipophilic pinacol group enhances solubility in common organic solvents used for synthesis. |
Performance in Key Applications
The choice between boronic acid and ester is highly application-dependent. Below, we analyze their performance in several critical areas for researchers and drug developers.
Application 1: Suzuki-Miyaura Cross-Coupling
This Nobel Prize-winning reaction is the cornerstone of C-C bond formation, where the choice of boron reagent is pivotal.[10]
Expertise & Insights: While boronic acids are intrinsically more reactive, their instability can be a significant drawback, especially for complex or sensitive substrates.[2] Boronic esters provide a "slow-release" source of the active boronic acid under reaction conditions, which can lead to cleaner reaction profiles and higher reproducible yields, justifying slightly longer reaction times.[1] For iterative cross-coupling strategies, where a molecule is built up piece by piece, the stability of the boron functionality is non-negotiable. Here, specialized esters like N-methyliminodiacetic acid (MIDA) boronates shine. They are exceptionally stable to anhydrous cross-coupling conditions but can be deprotected with mild aqueous base to reveal the reactive boronic acid for the next coupling step.[7][11]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the performance of a boronic acid versus its pinacol ester.
-
Reagent Preparation:
-
Vial A (Boronic Acid): To an oven-dried vial, add aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Vial B (Boronic Ester): To an identical vial, add aryl halide (1.0 mmol), boronic acid pinacol ester (1.2 mmol), the same Pd catalyst (2 mol%), and base (2.0 mmol).
-
-
Reaction Setup:
-
Seal both vials with a septum.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) to each vial via syringe.
-
-
Execution & Monitoring:
-
Place both vials in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots and analyzing via TLC or LC-MS.
-
-
Work-up & Analysis:
-
After completion (or at a fixed time point), cool the reactions to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography and determine the isolated yield for a direct comparison.
-
Application 2: Covalent Inhibitors in Drug Discovery
Boronic acids are unique pharmacophores capable of forming reversible covalent bonds with serine and threonine residues in enzyme active sites, a mechanism exploited by drugs like the proteasome inhibitor bortezomib.[12][13][14]
Expertise & Insights: In this context, the choice between an acid and an ester is often a prodrug strategy.[15] The free boronic acid is the active "warhead" that engages the target protein.[12] However, its polarity can limit cell membrane permeability. A boronic ester, being more lipophilic, can act as a prodrug, masking the polar dihydroxyl group.[16] This allows for improved cell penetration and oral bioavailability. Once inside the cell or in the bloodstream, the ester is hydrolyzed by ambient water or cellular esterases to unmask the active boronic acid at the site of action.[15] The FDA-approved drug ixazomib, for instance, is a boronic ester prodrug that is administered orally.[16]
Application 3: Saccharide Sensing
The ability of boronic acids to form reversible covalent bonds with cis-1,2- or 1,3-diols is the basis for their widespread use in saccharide sensing and diagnostics, particularly for glucose monitoring.[17][18][19]
Expertise & Insights: For saccharide sensing, the free boronic acid is almost exclusively used. The binding event with a diol (like glucose) converts the neutral, trigonal planar boronic acid into a more acidic, tetrahedral boronate ester.[18] This change in structure and acidity is the key to signal transduction. It can be coupled to a fluorescent reporter molecule, where the formation of the anionic boronate complex alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength (e.g., via Photoinduced Electron Transfer, PET).[20] Boronic esters are unsuitable for this application as the boron is already "occupied" and cannot bind to the target diol.
Application 4: Positron Emission Tomography (PET) Imaging
In PET tracer development, the late-stage introduction of a positron-emitting isotope like fluorine-18 is a major challenge. Organoboron precursors are vital for this process.
Expertise & Insights: Here, boronic esters are strongly preferred over boronic acids.[21] The copper-mediated radiofluorination of arylboronic precursors is a key method for creating ¹⁸F-labeled PET tracers.[22] Boronic acids are often unstable under the required reaction conditions, leading to low and variable radiochemical yields. Stable precursors are essential for robust and reproducible tracer production. Arylboronic pinacol esters provide the necessary stability to withstand the synthesis and purification of the precursor, ensuring high quality before the time-sensitive radiolabeling step.[21] Furthermore, boronate esters can be used as "caged" probes; for example, a boronate can mask a PET tracer, which is then released upon reaction with a specific analyte like hydrogen peroxide, enabling imaging of oxidative stress.[23]
Practical Considerations: Handling and Storage
Proper handling and storage are critical to maintain the integrity of these reagents.
-
Boronic Acids: Should be stored in a tightly closed container in a dry, well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen) to minimize oxidation and hydrolysis.[24] Exposure to moisture should be strictly avoided to prevent decomposition and boroxine formation.[24]
-
Boronic Esters: While much more stable, they should still be stored in a cool, dry place away from strong oxidizing agents. Their stability makes them far more amenable to standard laboratory storage conditions.[1]
Conclusion: Making the Right Choice
The decision between a boronic acid and a boronic ester is not a matter of inherent superiority but of strategic selection based on the specific experimental context.
-
Choose a Boronic Acid when:
-
Maximum reactivity and the fastest possible reaction times are required.
-
The application relies on the free dihydroxyl groups, such as in saccharide sensing.
-
The boronic acid is known to be relatively stable (e.g., simple arylboronic acids).
-
-
Choose a Boronic Ester when:
-
Stability is paramount: for multi-step synthesis, high-throughput screening, or iterative cross-coupling (MIDA esters).[7]
-
Handling and purification are concerns: esters are generally easier to purify and store.[1]
-
A prodrug strategy is needed to improve bioavailability in a drug discovery context.[15]
-
You are developing PET imaging agents requiring stable precursors for radiohalogenation.[21]
-
By understanding the fundamental trade-off between the high reactivity of boronic acids and the superior stability of boronic esters, researchers can make informed decisions, optimizing their synthetic strategies to accelerate research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic Covalent Compounds - Enamine [enamine.net]
- 17. mdpi.com [mdpi.com]
- 18. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 19. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. A boronate-caged [¹⁸F]FLT probe for hydrogen peroxide detection using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
DFT and molecular docking studies of ligands synthesized from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors is a paramount objective.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has emerged as a critical target in angiogenesis, the process of new blood vessel formation that is a hallmark of cancer.[3] Inhibition of VEGFR2 can effectively stifle tumor growth and metastasis.[3][4] This guide delves into a comparative analysis of a novel series of virtual ligands, synthesized in silico from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, a versatile building block for kinase inhibitors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering an in-depth look at the application of Density Functional Theory (DFT) and molecular docking studies to evaluate and compare these promising compounds. We will explore the causality behind our experimental choices, from ligand design to the specifics of our computational protocols, ensuring a transparent and reproducible workflow.
Ligand Design and Rationale
Our journey begins with the strategic selection of this compound (CAS: 1310405-37-8) as the core scaffold.[5] The indazole moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of kinases. The dimethyl substitution on the indazole ring is intended to enhance metabolic stability and fine-tune the electronic properties of the core.
Starting with this core, a virtual library of four distinct ligands (LIG-01 to LIG-04) was generated through a simulated Suzuki coupling reaction. This common and robust reaction in medicinal chemistry allows for the introduction of diverse aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR). The selected R-groups were chosen to probe the effects of varying electronic and steric properties on the binding affinity and molecular orbital energies.
| Ligand ID | R-Group Introduced via Suzuki Coupling |
| LIG-01 | Pyridine-4-yl |
| LIG-02 | 4-Methoxyphenyl |
| LIG-03 | 4-Chlorophenyl |
| LIG-04 | 3,5-Difluorophenyl |
Part 1: Density Functional Theory (DFT) Analysis for Electronic Property Comparison
Objective: To understand the electronic characteristics of the synthesized ligands, which can influence their reactivity and binding potential.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The 3D structures of LIG-01 to LIG-04 were generated and subjected to geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set in Gaussian 09.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verified the stability of the conformations.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) was then determined as a measure of the molecule's chemical reactivity and kinetic stability.[7][8]
DFT Workflow Diagram
References
- 1. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
Benchmarking the efficiency of different synthetic routes to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Introduction
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in cross-coupling reactions to construct complex molecular architectures. The efficiency of its synthesis directly impacts the timeline and cost of research and development projects. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols, comparative data, and insights into the practical considerations for laboratory and process chemistry.
The two routes benchmarked in this guide are:
-
Route 1: The Halogen-Intermediate Pathway, involving the synthesis of a halogenated indazole precursor followed by a Miyaura borylation.
-
Route 2: The Direct C-H Borylation Pathway, which circumvents the need for a halogenated intermediate by directly functionalizing the indazole core.
This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, purity, scalability, and reagent availability.
Route 1: The Halogen-Intermediate Pathway via Miyaura Borylation
This classical approach relies on the well-established Miyaura borylation reaction, which couples a halogenated aromatic compound with a diboron reagent in the presence of a palladium catalyst. The key intermediate for this route is 6-bromo-1,3-dimethyl-1H-indazole.
Causality Behind Experimental Choices
The selection of a brominated intermediate is strategic. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for palladium-catalyzed cross-coupling reactions. The Miyaura borylation is a robust and versatile reaction with a broad substrate scope and high functional group tolerance. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.
Experimental Protocol: Route 1
Step 1a: Synthesis of 3-Methyl-1H-indazole
A robust method for the synthesis of 3-methyl-1H-indazole starts from the readily available 2-nitroacetophenone. The synthesis involves reduction of the nitro group to an amine, followed by diazotization and cyclization.
-
Procedure:
-
To a solution of 2-nitroacetophenone in a suitable solvent (e.g., ethanol/water), add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate to obtain crude 2-aminoacetophenone.
-
Dissolve the crude 2-aminoacetophenone in hydrochloric acid and cool to 0-10°C.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-10°C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in hydrochloric acid.
-
Slowly add the diazonium salt solution to the stannous chloride solution at 0-10°C.
-
Stir the reaction mixture overnight at the same temperature.
-
Pour the reaction mixture into ice water and filter.
-
Adjust the pH of the filtrate to weakly alkaline to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-methyl-1H-indazole.[1][2]
-
Step 1b: Synthesis of 6-Bromo-3-methyl-1H-indazole
The bromination of 3-methyl-1H-indazole is achieved using a suitable brominating agent. The regioselectivity is directed to the 6-position due to the electronic properties of the indazole ring.
-
Procedure:
-
Dissolve 3-methyl-1H-indazole in a suitable solvent such as acetic acid.
-
Slowly add bromine to the solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 1c: Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole
Methylation of 6-bromo-3-methyl-1H-indazole is a critical step. The use of a strong base like sodium hydride favors the formation of the thermodynamically more stable N1-methylated product.[3]
-
Procedure:
-
To a stirred solution of 6-bromo-3-methyl-1H-indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Step 1d: Synthesis of this compound via Miyaura Borylation
The final step involves the palladium-catalyzed borylation of the aryl bromide.
-
Procedure:
-
In a reaction vessel, combine 6-bromo-1,3-dimethyl-1H-indazole, bis(pinacolato)diboron, and a palladium catalyst such as Pd(dppf)Cl₂.
-
Add a base, typically potassium acetate, and a suitable solvent like dioxane or toluene.
-
De-gas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.[5][6][7][8]
-
Workflow Diagram: Route 1
Caption: Workflow for the Halogen-Intermediate Pathway.
Route 2: The Direct C-H Borylation Pathway
This more modern approach offers a potentially more atom-economical and step-efficient synthesis by directly converting a C-H bond on the indazole ring to a C-B bond. This route relies on an iridium-catalyzed C-H activation/borylation reaction.
Causality Behind Experimental Choices
Iridium catalysts, particularly with specific bipyridine or phenanthroline ligands, have shown remarkable efficacy in catalyzing the direct borylation of C-H bonds in heterocycles.[9] The regioselectivity of this reaction is a key consideration. For many N-heterocycles, borylation tends to occur at positions distal to the nitrogen atoms due to steric and electronic effects.[10][11][12][13] In the case of 1,3-dimethyl-1H-indazole, this principle suggests a preference for borylation at the C6 or C7 positions. Careful optimization of ligands and reaction conditions is necessary to achieve high selectivity for the desired C6 isomer.
Experimental Protocol: Route 2
Step 2a: Synthesis of 1,3-Dimethyl-1H-indazole
This starting material can be prepared by the methylation of 3-methyl-1H-indazole. As noted in Route 1, the choice of base and solvent can influence the N1/N2 methylation ratio. For this route, a method that provides a good yield of the N1-methylated product is desired.
-
Procedure:
Step 2b: Direct C-H Borylation of 1,3-Dimethyl-1H-indazole
This key step utilizes an iridium catalyst to directly install the boronic ester group at the C6 position.
-
Procedure:
-
In a glovebox, combine 1,3-dimethyl-1H-indazole, bis(pinacolato)diboron, an iridium catalyst such as [Ir(cod)OMe]₂, and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).
-
Add a solvent, typically a non-polar solvent like cyclohexane or tetrahydrofuran.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100°C) for the specified time.
-
Monitor the reaction for the formation of the desired product and potential isomers by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the this compound pinacol ester.
-
The pinacol ester can be hydrolyzed to the boronic acid if required.
-
Workflow Diagram: Route 2
Caption: Workflow for the Direct C-H Borylation Pathway.
Comparative Analysis
| Parameter | Route 1: Halogen-Intermediate Pathway | Route 2: Direct C-H Borylation Pathway |
| Number of Steps | 4 (from 2-nitroacetophenone) | 2 (from 3-methyl-1H-indazole) |
| Key Reaction | Miyaura Borylation | Iridium-catalyzed C-H Borylation |
| Starting Materials | Readily available | Requires synthesis of 1,3-dimethyl-1H-indazole |
| Reagents | Palladium catalyst, diboron reagent, base | Iridium catalyst, ligand, diboron reagent |
| Potential Yield | Generally high and predictable | Can be high, but may require optimization |
| Purity/Byproducts | Potential for halogenated impurities | Potential for regioisomeric borylation products |
| Scalability | Well-established and scalable | May require specialized catalysts and conditions |
| Atom Economy | Lower due to the introduction and removal of the halogen | Higher, as it avoids a halogen intermediate |
| Cost | Palladium catalysts can be expensive | Iridium catalysts are also precious metals |
Discussion and Recommendations
Route 1: The Halogen-Intermediate Pathway is a well-trodden path in organic synthesis. Its primary advantage lies in its predictability and the robustness of the Miyaura borylation reaction. The synthesis of the key intermediate, 6-bromo-1,3-dimethyl-1H-indazole, involves straightforward and well-understood reaction steps. This route is often favored in academic and early-stage discovery settings where reliability and access to a diverse range of building blocks are paramount. However, the multi-step nature of this route can lead to lower overall yields and a less favorable atom economy.
Route 2: The Direct C-H Borylation Pathway represents a more modern and elegant approach. Its main appeal is the reduction in the number of synthetic steps, which can lead to higher overall yields and a more environmentally friendly process. The challenge with this route lies in achieving high regioselectivity. While general principles guide the prediction of the borylation site, empirical optimization of the catalyst, ligand, and reaction conditions is often necessary to favor the desired C6 isomer and minimize the formation of other regioisomers. For large-scale synthesis, the higher atom economy and reduced step count of this route could offer significant advantages, provided the regioselectivity can be effectively controlled.
The choice between these two synthetic routes will depend on the specific priorities of the researcher or organization.
-
For reliability, predictability, and smaller-scale synthesis , Route 1 is a strong choice due to its well-established nature.
-
For process efficiency, atom economy, and potentially higher overall yields on a larger scale , Route 2 is a compelling alternative, contingent on successful optimization of the C-H borylation step to ensure high regioselectivity.
It is recommended that both routes be evaluated in the laboratory to determine the most efficient and cost-effective method for the specific application.
References
- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Structure-activity relationship (SAR) studies of compounds derived from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of compounds derived from (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, with a focus on their activity as p38 MAP kinase inhibitors. A comparative assessment with alternative p38 MAPK inhibitors that have advanced to clinical trials is also presented, supported by experimental data to inform research and development decisions.
The Significance of p38 MAP Kinase Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key regulators of inflammatory responses.[2] They are activated by a variety of extracellular stimuli, including stress and cytokines, and play a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2] Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of therapeutic research.
Structure-Activity Relationship of this compound Derivatives
While a comprehensive, publicly available SAR study specifically originating from this compound is limited, we can infer the likely impact of structural modifications based on extensive research on related indazole-based p38 MAPK inhibitors. The core scaffold of 1,3-dimethyl-1H-indazole provides a rigid framework for orienting key pharmacophoric features within the ATP-binding pocket of p38 MAPK.
The synthesis of these derivatives typically involves a Suzuki coupling reaction between the this compound and a suitable aryl or heteroaryl halide. This allows for the introduction of various substituents at the 6-position of the indazole ring.
A notable example from the literature is 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide, which has a characterized IC50 value of 3.37 ± 0.24 μM against p38α MAPK.[4] This highlights the potential of the indazole-6-carboxamide scaffold for p38α inhibition.
Based on broader SAR studies of indazole and other heterocyclic p38 MAPK inhibitors, the following relationships can be proposed for derivatives of this compound:
-
The 6-position substituent: This position is crucial for interacting with the solvent-exposed region of the ATP-binding site. The introduction of amides, sulfonamides, and other hydrogen-bonding moieties can significantly enhance potency.[1] The nature and size of the group at this position will also influence pharmacokinetic properties.
-
The 1- and 3-methyl groups: The methyl groups on the indazole ring contribute to the hydrophobic interactions within the kinase's active site. Their presence can enhance binding affinity and cellular permeability.
-
Aryl/heteroaryl groups introduced via Suzuki coupling: The nature of the aromatic system coupled to the boronic acid is a key determinant of activity and selectivity. Aromatic rings with specific substitution patterns can form critical interactions with the hinge region and other key residues of the p38 MAPK active site.
The following diagram illustrates the key structural components of a hypothetical p38 MAPK inhibitor derived from this compound and their likely interactions within the p38 MAPK active site.
Caption: Conceptual SAR of 1,3-Dimethyl-1H-indazol-6-yl derivatives.
Comparative Analysis with Alternative p38 MAPK Inhibitors
A number of p38 MAPK inhibitors with different chemical scaffolds have been evaluated in clinical trials.[5] A comparison of their performance provides a valuable benchmark for the development of new indazole-based compounds.
| Inhibitor | Scaffold | p38α IC50 (nM) | Cellular Potency (TNF-α release, IC50) | Clinical Status (Highest Phase) | Reference |
| VX-745 | Pyrimido-pyridazinone | 5 | 700 nM (hWB) | Phase II (Discontinued) | [5] |
| BIRB-796 (Doramapimod) | Diaryl urea | 38 | Low nM | Phase III | [3] |
| SCIO-469 (Talmapimod) | Pyridinyl-imidazole | 9 | 300 nM (hWB) | Phase II | [5] |
| PH-797804 | Pyridinone | 16 | 85 nM (hWB) | Phase II | [5] |
| ARRY-797 | Indazole | 4.5 | - | Phase II | [6] |
hWB: human Whole Blood
This table highlights that while several potent p38 MAPK inhibitors have been developed, clinical success has been challenging, often due to off-target effects or lack of sustained efficacy.[5] The indazole scaffold, as seen with ARRY-797, remains a promising avenue for the development of next-generation p38 MAPK inhibitors with improved therapeutic profiles.
Experimental Protocols
Accurate and reproducible evaluation of p38 MAPK inhibitors is critical for their development. Below are detailed protocols for key in vitro assays.
Biochemical p38α Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified p38α kinase.
Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase-based reaction that generates a luminescent signal.
Workflow:
Caption: Workflow for a luminescent-based p38 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute recombinant human p38α kinase, substrate (e.g., ATF2 peptide), and ATP to their final concentrations in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Cellular p38 MAPK Inhibition Assay (Western Blot)
This assay measures the inhibition of p38 MAPK phosphorylation in a cellular context.
Principle: Cells are stimulated to activate the p38 MAPK pathway in the presence or absence of the inhibitor. The level of phosphorylated p38 MAPK is then quantified by Western blotting using a phospho-specific antibody.
Workflow:
Caption: Workflow for a Western blot-based cellular p38 MAPK assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., human monocytic THP-1 cells) in 6-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the p38 MAPK pathway by adding an activator such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal and calculate the percent inhibition relative to the stimulated vehicle control.
-
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel p38 MAPK inhibitors. By leveraging the established SAR of related indazole-based compounds, medicinal chemists can rationally design and synthesize new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The comparative data on clinical-stage p38 MAPK inhibitors underscores both the potential and the challenges in this therapeutic area. Rigorous and reproducible experimental evaluation, using the detailed protocols provided in this guide, is essential for advancing these promising compounds toward clinical development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
